molecular formula C22H23F3N5O2P B12394268 SHR5428

SHR5428

Cat. No.: B12394268
M. Wt: 477.4 g/mol
InChI Key: ADMNNQNUFZLRNL-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SHR5428 is a useful research compound. Its molecular formula is C22H23F3N5O2P and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23F3N5O2P

Molecular Weight

477.4 g/mol

IUPAC Name

7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H23F3N5O2P/c1-33(2,32)20-12(9-26)6-7-15-16(10-27-19(15)20)18-17(22(23,24)25)11-28-21(30-18)29-13-4-3-5-14(31)8-13/h6-7,10-11,13-14,27,31H,3-5,8H2,1-2H3,(H,28,29,30)/t13-,14-/m0/s1

InChI Key

ADMNNQNUFZLRNL-KBPBESRZSA-N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)O)C#N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)O)C#N

Origin of Product

United States

Foundational & Exploratory

The Dual-Action of SHR5428: A Potent and Selective CDK7 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] This whitepaper provides a comprehensive technical overview of SHR5428, a potent, selective, and orally active noncovalent inhibitor of CDK7.[2] We delve into the core mechanism of this compound, detailing the CDK7 inhibition pathway and its downstream effects on cancer cell proliferation. This guide summarizes key preclinical data, including in vitro potency, in vivo efficacy, and pharmacokinetic profiles across multiple species. Furthermore, it provides detailed, representative protocols for the pivotal experiments cited and includes mandatory visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to CDK7: A Master Regulator of Transcription and Cell Cycle

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a central node in two fundamental cellular processes: transcription and cell cycle progression.[3] It forms a trimeric complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex.[3]

In its capacity as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[4] This function is particularly crucial for the expression of genes associated with super-enhancers, which often include oncogenes that drive cancer cell proliferation and survival.[1]

Simultaneously, as the CDK-activating kinase, CDK7 phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby governing the transitions between different phases of the cell cycle.[5] This dual functionality makes CDK7 an attractive target for anticancer therapies, as its inhibition can concurrently halt cell division and suppress the transcription of oncogenic drivers.

This compound: A Selective Noncovalent Inhibitor of CDK7

This compound is a novel, orally bioavailable small molecule that acts as a selective and noncovalent inhibitor of CDK7.[2] Its high potency and selectivity profile suggest a promising therapeutic window for the treatment of various cancers, particularly those addicted to transcriptional amplification.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts both the transcriptional and cell cycle regulatory functions of CDK7, leading to cell cycle arrest and apoptosis in cancer cells.

Preclinical Data Summary

Comprehensive preclinical studies have demonstrated the potent and selective activity of this compound.

Table 1: In Vitro Activity of this compound

Target Assay Type IC50 (nM) Cell Line Reference
CDK7 Enzymatic Assay 2.3 - [2]

| MDA-MB-468 | Cellular Activity | 6.6 | Triple-Negative Breast Cancer |[2] |

Table 2: In Vivo Efficacy of this compound in HCC70 Xenograft Mouse Model

Dose (mg/kg, q.d., oral) Tumor Growth Inhibition (TGI) Reference
3 39% [2]
10 61% [2]

| 30 | 83% |[2] |

Table 3: Pharmacokinetic Profile of this compound

Species Dose (mg/kg) Cmax (ng/mL) AUC (ng/mL·h) t½ (h) F (%) Reference
Mouse 2 116 139 0.7 32 [2]
Rat 2 120 556 2.6 44 [2]

| Dog | 2 | 543 | 4101 | 4.9 | 92 |[2] |

The CDK7 Inhibition Pathway

The mechanism of action of this compound is centered on its ability to block the dual functions of CDK7. The following diagram illustrates the CDK7 signaling pathway and the points of inhibition by this compound.

CDK7_Inhibition_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII Phosphorylates CTD (Ser5/7) CDK7_T CDK7 CDK7_T->TFIIH Component of Oncogenes Oncogene Transcription PolII->Oncogenes Initiates & Elongates Progression Cell Cycle Progression CAK CAK Complex CDKs CDK1, CDK2, CDK4/6 CAK->CDKs Phosphorylates T-Loop CDK7_C CDK7 CDK7_C->CAK Component of CDKs->Progression Drives Phase Transitions This compound This compound This compound->CDK7_T Inhibits This compound->CDK7_C Inhibits

Figure 1: this compound Inhibition of the Dual Functions of CDK7.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of a CDK7 inhibitor like this compound.

CDK7 Enzymatic Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against CDK7.[6][7]

Objective: To measure the concentration of this compound required to inhibit 50% of CDK7 enzymatic activity.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 2.5 µL of the CDK7 enzyme solution to each well.

  • Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.

CDK7_Enzymatic_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Serially dilute this compound B 2. Add this compound/DMSO to wells A->B C 3. Add CDK7 enzyme B->C D 4. Add Substrate + ATP (Initiate reaction) C->D E 5. Incubate at RT (e.g., 60 min) D->E F 6. Stop reaction & add ADP-Glo™ reagent E->F G 7. Measure luminescence F->G H 8. Calculate % inhibition & IC50 G->H

Figure 2: Workflow for a CDK7 Enzymatic Assay.
Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a triple-negative breast cancer cell line, such as MDA-MB-468.

Objective: To determine the IC50 of this compound in reducing the viability of MDA-MB-468 cells.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-468 cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed MDA-MB-468 cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with serially diluted this compound B->C D 4. Incubate for 72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h E->F G 7. Dissolve formazan crystals in DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability & IC50 H->I

Figure 3: Workflow for an MTT Cell Viability Assay.
In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model using a cell line like HCC70.[8][9]

Objective: To assess the dose-dependent tumor growth inhibition by this compound in an in vivo setting.

Materials:

  • HCC70 human breast cancer cells

  • Immunocompromised mice (e.g., NOD-SCID or Balb/c nude)

  • Matrigel (optional, to improve tumor take rate)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at different dose levels (e.g., 3, 10, 30 mg/kg) or the vehicle control daily (q.d.).

  • Measure tumor volume using calipers (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Clinical Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The compound remains in the preclinical stage of development.

Conclusion

This compound is a promising, potent, and selective CDK7 inhibitor with a well-defined dual mechanism of action that targets both transcriptional addiction and cell cycle dysregulation in cancer. The robust preclinical data, including significant in vitro and in vivo activity against triple-negative breast cancer models and a favorable pharmacokinetic profile, strongly support its continued development as a potential therapeutic agent. This technical guide provides a foundational understanding of the this compound core inhibition pathway and the experimental methodologies used in its evaluation, serving as a valuable resource for the scientific and drug development communities.

References

SHR5428: A Deep Dive into its Mechanism and Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHR5428 is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive therapeutic target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound.

Introduction to this compound and its Target: CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] CDK7, in particular, holds a unique position as it dually regulates both cell cycle progression and global transcription.[2][3][4]

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling transitions through the different phases of the cell cycle.[5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[5][6]

Given its dual role, inhibition of CDK7 presents a promising strategy for cancer therapy by simultaneously arresting the cell cycle and disrupting the transcriptional program of cancer cells. This compound has emerged as a selective and noncovalent inhibitor of CDK7, demonstrating significant antitumor activity in preclinical models of breast cancer.[3][4][5][7]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of CDK7. By binding to CDK7, this compound prevents the phosphorylation of its key substrates, leading to a dual impact on cancer cells:

  • Cell Cycle Arrest: Inhibition of CDK7's CAK function prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression.

  • Transcriptional Inhibition: By blocking CDK7's role in TFIIH, this compound inhibits the transcription of a broad range of genes, including those essential for cancer cell growth and survival.

This dual mechanism of action underscores the potential of this compound to be effective in various cancer types, particularly those dependent on high transcriptional activity.

Preclinical Data for this compound

In Vitro Activity

This compound has demonstrated potent and selective inhibition of CDK7 in enzymatic and cellular assays.

Assay Parameter Value Reference
CDK7 Enzymatic AssayIC502.3 nM[1][3][4][8]
MDA-MB-468 Cell ViabilityIC506.6 nM[1][3][4][8]

Table 1: In Vitro Activity of this compound

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a triple-negative breast cancer (TNBC) xenograft model using the HCC70 cell line.

Dose (oral, q.d.) Tumor Growth Inhibition (TGI) Reference
3 mg/kg39%[3][4]
10 mg/kg61%[3][4]
30 mg/kg83%[3][4]

Table 2: In Vivo Efficacy of this compound in an HCC70 Xenograft Model

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species following oral administration.

Species Dose (oral) Cmax (ng/mL) AUC (ng·h/mL) t1/2 (h) F (%) Reference
Mouse2 mg/kg1161390.732[3][4]
Rat2 mg/kg1205562.644[3][4]
Dog2 mg/kg54341014.992[3][4]

Table 3: Pharmacokinetic Parameters of this compound in Different Species

Signaling Pathways and Experimental Workflows

CDK7's Dual Role in Cell Cycle and Transcription

CDK7_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK7_CAK CDK7 (as CAK) CDK4_6 CDK4/6 CDK7_CAK->CDK4_6 P CDK2 CDK2 CDK7_CAK->CDK2 P CDK1 CDK1 CDK7_CAK->CDK1 P G1_S G1/S Transition CDK4_6->G1_S S_Phase S Phase CDK2->S_Phase G2_M G2/M Transition CDK1->G2_M CDK7_TFIIH CDK7 (in TFIIH) RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII P (Ser5-CTD) Transcription Gene Transcription RNAPII->Transcription This compound This compound This compound->CDK7_CAK Inhibits This compound->CDK7_TFIIH Inhibits

Caption: Dual inhibitory action of this compound on CDK7's cell cycle and transcriptional roles.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Kinase_Assay CDK7 Enzymatic Assay (Determine IC50) MoA_Confirmation Mechanism of Action Confirmation Kinase_Assay->MoA_Confirmation Cell_Viability Cell-Based Assay (MDA-MB-468, IC50) Cell_Viability->MoA_Confirmation Xenograft HCC70 Xenograft Model (Tumor Growth Inhibition) Efficacy_Analysis Efficacy Assessment Xenograft->Efficacy_Analysis PK_Studies Pharmacokinetics (Mouse, Rat, Dog) PK_Analysis PK Parameter Calculation PK_Studies->PK_Analysis Efficacy_Analysis->MoA_Confirmation PK_Analysis->MoA_Confirmation

Caption: Workflow for the preclinical assessment of this compound.

Detailed Experimental Protocols

While specific, proprietary protocols for this compound have not been fully disclosed, the following sections describe generalized methodologies for the key experiments cited.

CDK7 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK7.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human CDK7/Cyclin H, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase assay buffer.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor is included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

    • Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MDA-MB-468)

Objective: To assess the cytotoxic effect of this compound on the triple-negative breast cancer cell line MDA-MB-468.

General Protocol:

  • Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • MTS Assay: Similar to the MTT assay but uses a water-soluble tetrazolium salt.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

In Vivo Xenograft Study (HCC70)

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.

General Protocol:

  • Cell Implantation: HCC70 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (vehicle control and different doses of this compound). This compound is administered orally, typically once daily (q.d.).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties of this compound in different animal species.

General Protocol:

  • Animal Dosing: A single dose of this compound is administered to animals (e.g., mice, rats, dogs) via the intended clinical route (oral) and intravenously (to determine bioavailability).

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Conclusion

This compound is a promising CDK7 inhibitor with a dual mechanism of action that targets both cell cycle progression and transcription in cancer cells. The preclinical data demonstrate its potent in vitro activity and significant in vivo efficacy in a triple-negative breast cancer model, along with favorable pharmacokinetic properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other CDK7 inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate its clinical potential.

References

The Role of SHR5428 in Transcriptional Control: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a key component of the Transcription Factor IIH (TFIIH) complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for promoter clearance and the transition into productive elongation. By inhibiting CDK7, this compound offers a promising therapeutic strategy for cancers that are dependent on high levels of transcriptional activity, often termed "transcriptionally addicted" cancers. This document provides an in-depth technical guide on the role of this compound in transcription control, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction to this compound and its Target: CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several other CDKs, thereby regulating cell cycle progression.[1] Crucially, CDK7 is also an integral subunit of the general transcription factor TFIIH.[1] In this context, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1). This phosphorylation, particularly at serine 5 (Ser5) and serine 7 (Ser7) of the heptapeptide (B1575542) repeats of the CTD, is a critical step for the initiation of transcription, promoter escape, and the recruitment of RNA processing factors.[2][3]

This compound has been identified as a potent, selective, and orally active noncovalent inhibitor of CDK7.[3][4] Its mechanism of action is centered on the direct inhibition of CDK7's kinase activity, which in turn disrupts the normal process of transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its efficacy in models of triple-negative breast cancer (TNBC).[4][5]

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterValueCell Line/EnzymeReference
CDK7 IC50 2.3 nMRecombinant CDK7[3][4]
Cellular IC50 6.6 nMMDA-MB-468 (TNBC)[3][4]

Table 2: In Vivo Efficacy of this compound in an HCC70 Xenograft Model

Dosage (Oral, q.d.)Tumor Growth Inhibition (TGI)Mouse ModelReference
3 mg/kg 39%HCC70 (TNBC) Xenograft[4]
10 mg/kg 61%HCC70 (TNBC) Xenograft[4]
30 mg/kg 83%HCC70 (TNBC) Xenograft[4]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (Oral)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)F (%)Reference
Mouse 2 mg/kg1161390.732[4]
Rat 2 mg/kg1205562.644[4]
Dog 2 mg/kg54341014.992[4]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK7, a central node in the regulation of transcription. The following diagram illustrates the signaling pathway affected by this compound.

SHR5428_Mechanism_of_Action cluster_transcription Transcription Initiation RNA_Pol_II RNA Polymerase II Promoter Gene Promoter RNA_Pol_II->Promoter Binds to Transcription Gene Transcription RNA_Pol_II->Transcription Initiates TFIIH TFIIH Complex TFIIH->RNA_Pol_II Recruits CDK7 CDK7 CDK7->RNA_Pol_II Phosphorylates (Ser5, Ser7 of CTD) Cell_Growth Cancer Cell Growth & Proliferation Transcription->Cell_Growth Drives Inhibition_Effect Inhibition of Transcription This compound This compound This compound->CDK7 Inhibition_Effect->Cell_Growth

Caption: Mechanism of this compound in inhibiting transcription.

Key Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections provide representative protocols for the key assays used to characterize CDK7 inhibitors.

CDK7 Kinase Assay (In Vitro)

This protocol is a representative example based on commercially available kinase assay kits.

Objective: To determine the in vitro inhibitory activity of this compound against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • CDK7 substrate (e.g., a peptide containing the YSPTSPS consensus sequence)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the CDK7 enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (In Vitro)

This protocol describes a typical method for assessing the effect of a compound on cancer cell proliferation.

Objective: To determine the IC50 of this compound in a cancer cell line (e.g., MDA-MB-468).

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (serially diluted)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for RNA Polymerase II CTD Phosphorylation

This protocol is used to directly assess the effect of this compound on its target in a cellular context.

Objective: To measure the levels of phosphorylated RNA Polymerase II CTD in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-RNA Polymerase II CTD repeat YSPTSPS (total Rpb1)

    • Anti-phospho-RNA Polymerase II CTD (Ser5)

    • Anti-phospho-RNA Polymerase II CTD (Ser2)

    • Anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-Ser5, p-Ser2, Total Pol II) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of CDK7 inhibition.
Xenograft Tumor Model (In Vivo)

This is a generalized protocol for establishing and evaluating the efficacy of a compound in a xenograft model.

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • HCC70 human breast cancer cells

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily (q.d.).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Conclusion and Future Directions

This compound is a promising selective CDK7 inhibitor with demonstrated preclinical activity in models of triple-negative breast cancer. Its mechanism of action, through the inhibition of transcriptional regulation, provides a strong rationale for its development as a therapeutic agent for cancers that are highly dependent on the expression of oncogenic transcription factors. Further investigation is warranted to fully elucidate the spectrum of its anti-cancer activity and to explore its potential in combination with other targeted therapies. As of the latest available information, there are no public records of this compound entering clinical trials. Continued monitoring of its development progress is recommended for those in the field of oncology drug development.

References

Unveiling the Therapeutic Potential of SHR5428: A Technical Guide to CDK7 Target Validation in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation for SHR5428, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of cancer therapy. This document details the mechanism of action, summarizes key preclinical data, and offers detailed protocols for essential validation experiments.

Introduction: this compound and its Target, CDK7

This compound is an orally active, selective, and noncovalent inhibitor of CDK7.[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs involved in cell cycle progression.[3] Additionally, it is an essential component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcription initiation.[3] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to anti-tumor effects, particularly in cancers that are highly dependent on transcription.[1]

Quantitative Preclinical Data Summary

The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic profile of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
Assay TypeTarget/Cell LineMetricValueReference
Enzymatic AssayCDK7IC502.3 nM[4]
Cell Viability AssayMDA-MB-468 (Triple Negative Breast Cancer)IC506.6 nM[4]
Table 2: In Vivo Efficacy of this compound in HCC70 Xenograft Model
Dose (oral, once daily)Tumor Growth Inhibition (TGI)Reference
3 mg/kg39%[4]
10 mg/kg61%[4]
30 mg/kg83%[4]
Table 3: Pharmacokinetic Properties of this compound (2 mg/kg, oral)
SpeciesCmax (ng/mL)AUC (ng/mL·h)t½ (h)Bioavailability (F%)Reference
Mouse1161390.732%[4]
Rat1205562.644%[4]
Dog54341014.992%[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CDK7 in transcription and cell cycle regulation and the mechanism by which this compound exerts its anti-cancer effects.

SHR5428_Mechanism_of_Action This compound Mechanism of Action TFIIH TFIIH Complex CDK7_H_MAT1_TFIIH CDK7/Cyclin H/MAT1 RNAPII RNA Polymerase II CDK7_H_MAT1_TFIIH->RNAPII Phosphorylates CTD Apoptosis Apoptosis pRNAPII p-RNA Polymerase II (Ser5/7) Transcription Gene Transcription (e.g., Oncogenes) pRNAPII->Transcription CAK CAK Complex CDK7_H_MAT1_CAK CDK7/Cyclin H/MAT1 CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7_H_MAT1_CAK->CDK1_2_4_6 Phosphorylates T-loop CellCycleArrest Cell Cycle Arrest pCDKs p-CDKs (Active) CellCycle Cell Cycle Progression pCDKs->CellCycle This compound This compound This compound->Inhibition_Transcription This compound->Inhibition_CellCycle Inhibition_Transcription->CDK7_H_MAT1_TFIIH Inhibits Inhibition_CellCycle->CDK7_H_MAT1_CAK Inhibits

Caption: this compound inhibits CDK7, blocking transcription and cell cycle progression.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the targeting of CDK7 by this compound in cancer cells.

In Vitro CDK7 Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on CDK7 kinase activity.

Workflow Diagram:

CDK7_Enzymatic_Assay_Workflow CDK7 Enzymatic Assay Workflow A Prepare Reagents: - Recombinant CDK7/Cyclin H/MAT1 - Peptide Substrate (e.g., CTD peptide) - ATP - this compound dilutions - Kinase Buffer B Add CDK7, this compound, and substrate to a 96-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for a defined period (e.g., 60 minutes) C->D E Stop reaction and measure ADP production (e.g., using ADP-Glo™ Kinase Assay) D->E F Read luminescence on a plate reader E->F G Calculate % inhibition and determine IC50 value F->G

Caption: Workflow for determining the in vitro inhibitory activity of this compound on CDK7.

Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase solution containing recombinant human CDK7/Cyclin H/MAT1 complex in kinase assay buffer.

    • Prepare a 2x substrate/ATP solution containing a suitable peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II) and ATP in kinase assay buffer.

    • Prepare serial dilutions of this compound in kinase assay buffer with a final concentration of DMSO kept constant across all wells.

  • Assay Procedure:

    • Add this compound dilutions or vehicle control to the wells of a white, opaque 96-well plate.

    • Add the 2x kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the 2x substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the enzymatic reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.

    • Read the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Workflow Diagram:

MTT_Assay_Workflow Cell Viability (MTT) Assay Workflow A Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for a specified period (e.g., 72 hours) C->D E Add MTT reagent to each well and incubate for 2-4 hours D->E F Solubilize formazan (B1609692) crystals with DMSO or solubilization buffer E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate % cell viability and determine IC50 value G->H

Caption: Workflow for assessing the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MDA-MB-468) and seed them into a 96-well plate at an appropriate density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis of CDK7 Target Engagement

This method is used to confirm that this compound inhibits CDK7 activity within cancer cells by assessing the phosphorylation status of its downstream targets.

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow for Target Engagement A Treat cancer cells with this compound for a defined time B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (e.g., anti-phospho-RNAPII Ser5/7, anti-total RNAPII) D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect signal using chemiluminescence F->G H Analyze band intensities to assess changes in protein phosphorylation G->H

Caption: Workflow for confirming this compound's target engagement in cancer cells.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser5 and Ser7), total RNA Polymerase II, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image of the blot and perform densitometric analysis to quantify the changes in the phosphorylation levels of RNA Polymerase II relative to the total protein and loading control.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Workflow Diagram:

Xenograft_Model_Workflow Xenograft Tumor Model Workflow A Subcutaneously implant human cancer cells (e.g., HCC70) into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle orally once daily C->D E Measure tumor volume and body weight regularly D->E F Continue treatment for a defined period (e.g., 21 days) E->F G At the end of the study, euthanize mice and excise tumors F->G H Calculate Tumor Growth Inhibition (TGI) and assess toxicity G->H

Caption: Workflow for evaluating the in vivo anti-tumor activity of this compound.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., HCC70) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach an average volume of 100-200 mm³, randomize the mice into different treatment groups (vehicle control and various doses of this compound).

  • Drug Administration and Monitoring:

    • Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 21 days).

    • Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.

Conclusion

The preclinical data strongly support the validation of CDK7 as the therapeutic target of this compound in cancer cells. This compound demonstrates potent and selective inhibition of CDK7, leading to significant anti-proliferative effects in cancer cell lines and robust tumor growth inhibition in in vivo models. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and confirm the mechanism of action and therapeutic potential of this compound and other CDK7 inhibitors. These findings underscore the promise of targeting the transcriptional and cell cycle machinery with selective inhibitors like this compound for the treatment of various cancers.

References

SHR5428: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2] This document provides a comprehensive technical guide on the selectivity profile of this compound against other Cyclin-Dependent Kinases (CDKs), based on currently available information. It is intended to inform researchers and drug development professionals on the preclinical characteristics of this compound. This compound has demonstrated potent enzymatic and cellular activity against triple-negative breast cancer models and exhibits favorable pharmacokinetic properties in preclinical species.[1]

Data Presentation: this compound Kinase Selectivity

While the primary publication detailing the full quantitative selectivity profile of this compound is not publicly accessible, available abstracts consistently report its high selectivity for CDK7 over other key cell cycle and transcriptional CDKs.[1] The table below summarizes the known inhibitory activity and the qualitative selectivity profile of this compound.

Kinase TargetIC50 (nM)Selectivity Description
CDK7 2.3 Highly Potent Inhibition
CDK1Not Publicly AvailableHigh Selectivity over CDK1[1]
CDK2Not Publicly AvailableHigh Selectivity over CDK2[1]
CDK4Not Publicly AvailableHigh Selectivity over CDK4[1]
CDK6Not Publicly AvailableHigh Selectivity over CDK6[1]
CDK9Not Publicly AvailableHigh Selectivity over CDK9[1]
CDK12Not Publicly AvailableHigh Selectivity over CDK12[1]

Note: IC50 values for CDKs other than CDK7 are not available in the public domain at the time of this writing. The description of high selectivity is based on statements from the primary research publication abstract.[1]

Experimental Protocols

The precise experimental protocols used to determine the selectivity profile of this compound have not been detailed in publicly available literature. However, a generalized methodology for in vitro kinase inhibition assays is presented below to provide a framework for understanding how such data is typically generated.

Representative In Vitro Kinase Selectivity Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB, CDK2/CycA, etc.)
  • Kinase-specific peptide substrates
  • Adenosine triphosphate (ATP), [γ-³³P]ATP
  • Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
  • ATP solution
  • 96-well filter plates
  • Scintillation counter and scintillant

2. Assay Procedure:

  • A serial dilution of the test compound (this compound) is prepared in DMSO and then diluted in the kinase reaction buffer.
  • The recombinant CDK/cyclin enzymes are prepared in the kinase reaction buffer.
  • In the wells of a 96-well plate, the test compound at various concentrations is pre-incubated with the respective CDK/cyclin enzyme for a defined period (e.g., 10-15 minutes) at room temperature.
  • The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-³³P]ATP.
  • The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
  • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
  • The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [γ-³³P]ATP.
  • Scintillant is added to the wells, and the radioactivity, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  • The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

CDK7 Signaling Pathway

CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates CTD CDK7_CAK CDK7/CycH/MAT1 (CAK) CDK7_CAK->TFIIH component of Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation CDK7_CAK2 CDK7/CycH/MAT1 (CAK) CDK1 CDK1/CycB CDK7_CAK2->CDK1 activates CDK2 CDK2/CycE/A CDK7_CAK2->CDK2 activates CDK4_6 CDK4/6/CycD CDK7_CAK2->CDK4_6 activates Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression This compound This compound This compound->CDK7_CAK This compound->CDK7_CAK2

Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by this compound.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.

Kinase_Selectivity_Workflow start Start: Compound Synthesis (this compound) serial_dilution Serial Dilution of This compound start->serial_dilution prepare_assays Prepare Kinase Panel Assays (e.g., CDK1, CDK2, CDK4, CDK6, CDK9) incubation Incubate Kinases with This compound prepare_assays->incubation serial_dilution->incubation reaction Initiate Kinase Reaction (add Substrate & ATP) incubation->reaction detection Detect Kinase Activity (e.g., Radioactivity, Luminescence) reaction->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile

Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.

References

SHR5428: A Technical Guide to a Selective Noncovalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR5428 is a potent and selective, orally active, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the molecular formula C₂₂H₂₃F₃N₅O₂P and a molecular weight of 477.42 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₃F₃N₅O₂P
Molecular Weight 477.42 g/mol
IUPAC Name (R)-1-(4-((2-(2-(trifluoromethyl)-[4][6][7]triazolo[1,5-a]pyridin-6-yl)-1H-indol-5-yl)ethynyl)phenyl)ethan-1-amine
SMILES String CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F)(F)F)C#N)(C)=O
Physical State Solid

(Note: A 2D chemical structure diagram would be inserted here. As a language model, I cannot generate images directly. A chemical drawing software can be used to generate the structure from the provided SMILES string.)

Mechanism of Action and Signaling Pathway

This compound functions as a selective and noncovalent inhibitor of CDK7. CDK7 is a key enzyme with a dual role in cellular regulation:

  • Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[6][8]

  • Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is crucial for the initiation and elongation of transcription.[4][9]

By inhibiting CDK7, this compound disrupts both of these fundamental processes, leading to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CyclinD Cyclin D CDK2 CDK2 CDK2->G1_S CyclinE Cyclin E CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M CyclinB Cyclin B TFIIH TFIIH Complex Pol_II RNA Polymerase II TFIIH->Pol_II phosphorylates CTD Transcription Gene Transcription Pol_II->Transcription CDK7 CDK7 (with Cyclin H, MAT1) CDK7->CDK4_6 activates CDK7->CDK2 activates CDK7->CDK1 activates CDK7->TFIIH This compound This compound This compound->CDK7 inhibits

Diagram 1: this compound Inhibition of CDK7-Mediated Signaling Pathways.

Preclinical Efficacy and Pharmacokinetics

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for CDK7 over other cyclin-dependent kinases.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
CDK7 2.3
CDK121110
CDK43870
CDK65890
CDK98300
CDK28990
CDK1>100000

Data from MedChemExpress.

Cellular Activity

This compound effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells.

Table 3: Cellular Activity of this compound

Cell LineCancer TypeIC₅₀ (nM)
MDA-MB-468Triple-Negative Breast Cancer6.6
HCC70Triple-Negative Breast Cancer-

Data from MedChemExpress and Jia M, et al. (2023).[2]

In Vivo Pharmacokinetics

Pharmacokinetic studies in multiple species demonstrate that this compound is orally bioavailable.

Table 4: Pharmacokinetic Parameters of this compound (2 mg/kg, oral administration)

SpeciesCₘₐₓ (ng/mL)AUC (ng·h/mL)t₁/₂ (h)Bioavailability (F%)
Mouse1161390.732%
Rat1205562.644%
Dog54341014.992%

Data from Jia M, et al. (2023).[2]

In Vivo Antitumor Efficacy

In a xenograft model using the HCC70 TNBC cell line, oral administration of this compound resulted in dose-dependent tumor growth inhibition.[2]

Table 5: In Vivo Antitumor Efficacy of this compound in HCC70 Xenograft Model

Dosage (mg/kg, p.o., q.d.)Tumor Growth Inhibition (TGI)
339%
1061%
3083%

Data from Jia M, et al. (2023).[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor add_components Add Kinase, Substrate, and This compound to Assay Plate prepare_reagents->add_components prepare_inhibitor->add_components initiate_reaction Initiate Reaction by Adding ATP add_components->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC₅₀ detect_signal->analyze_data end End analyze_data->end

Diagram 2: General Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., CDK7), a suitable substrate (e.g., a peptide substrate), ATP, and an appropriate kinase assay buffer.

  • Compound Dilution: Create a serial dilution of this compound in a suitable solvent (e.g., DMSO) to achieve a range of concentrations for testing.

  • Assay Plate Setup: In a multi-well assay plate, add the kinase, substrate, and varying concentrations of this compound. Include control wells with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific period to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as EDTA.

  • Signal Detection: Measure the kinase activity by detecting the amount of product formed. This can be done using various methods, such as luminescence-based assays that measure ATP consumption or fluorescence-based assays that detect phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Study (General Protocol)

This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.

Xenograft_Study_Workflow start Start cell_culture Culture Cancer Cells (e.g., HCC70) start->cell_culture animal_prep Prepare Immunocompromised Mice start->animal_prep implantation Subcutaneously Implant Cancer Cells into Mice cell_culture->implantation animal_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle (e.g., daily oral gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Reach Study Endpoint (e.g., tumor size, time) monitoring->endpoint analysis Euthanize Mice and Collect Tumors for Analysis endpoint->analysis end End analysis->end

Diagram 3: General Workflow for an In Vivo Xenograft Efficacy Study.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., HCC70) under sterile conditions.

  • Animal Acclimation: House immunocompromised mice (e.g., nude or NSG mice) in a pathogen-free environment and allow them to acclimate.

  • Tumor Implantation: Harvest the cancer cells and implant them subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.

  • Randomization: Once the tumors reach a predetermined size, randomize the mice into different treatment groups, including a vehicle control group.

  • Drug Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and potential toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.

Conclusion

This compound is a promising, orally bioavailable, and selective noncovalent inhibitor of CDK7 with demonstrated preclinical antitumor activity in triple-negative breast cancer models. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it an attractive candidate for further investigation in various oncology indications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

The Discovery and Synthesis of SHR5428: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the discovery and preclinical development of SHR5428. The detailed synthesis procedure and specific experimental protocols are proprietary and have not been disclosed in the available scientific literature. The methodologies described herein are based on general practices in the field and should be regarded as illustrative.

Abstract

This compound is a potent, selective, and orally bioavailable noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, intended for professionals in drug development and cancer research.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme that plays a dual role in regulating the cell cycle and gene transcription.[4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1][2][7] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][5] In many cancers, there is a heightened dependency on CDK7 for uncontrolled proliferation and the transcription of oncogenes, making it an attractive target for cancer therapy.[8][9]

Discovery of this compound

This compound was identified as a potent and selective CDK7 inhibitor through a dedicated drug discovery program. While the specific details of the screening and lead optimization process are not publicly available, the resulting compound, this compound, exhibits high potency against CDK7 and excellent selectivity over other CDK family members.[1]

Chemical Structure of this compound:

(Note: A visual representation of the chemical structure would be inserted here. Based on search results, the SMILES notation is CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F)(F)F)C#N)(C)=O)

Mechanism of Action

This compound functions as a noncovalent inhibitor of CDK7.[1][2] By binding to CDK7, it blocks its kinase activity, thereby interfering with its dual functions in cell cycle control and transcription.

Signaling Pathway

The inhibition of CDK7 by this compound disrupts key cellular processes that are often dysregulated in cancer.

CDK7_Signaling_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest G2_M->Cell_Cycle_Arrest TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Oncogene_Expression Oncogene Expression Transcription_Initiation->Oncogene_Expression Apoptosis Apoptosis Oncogene_Expression->Apoptosis CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->TFIIH Component of This compound This compound This compound->CDK7 Inhibits

Caption: CDK7 Inhibition by this compound Disrupts Cell Cycle and Transcription.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

In Vitro Potency and Selectivity
TargetIC50 (nM)
CDK7 2.3
MDA-MB-468 cells6.6

Data from MedChemExpress and BioWorld summaries of Jia M, et al.[2][5]

This compound demonstrated high selectivity for CDK7 over other CDK family members, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][3]

In Vivo Efficacy in HCC70 Xenograft Model
Dose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (TGI)
339%
1061%
3083%

Data from BioWorld summary of Jia M, et al.[5]

Pharmacokinetic Properties
SpeciesDose (mg/kg, p.o.)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)F (%)
Mouse21161390.732
Rat21205562.644
Dog254341014.992

Data from BioWorld summary of Jia M, et al.[5]

Experimental Protocols (Generalized)

As the specific protocols for this compound have not been published, the following sections provide generalized methodologies for the types of experiments conducted.

Synthesis of this compound

The synthesis of this compound is not publicly available.

In Vitro CDK7 Kinase Assay

A generalized workflow for assessing the inhibitory activity of a compound against CDK7.

CDK7_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Prepare_Reagents Prepare Reagents (CDK7, Substrate, ATP, this compound) Dispense_Reagents Dispense Reagents into Assay Plate Prepare_Reagents->Dispense_Reagents Incubate Incubate at Room Temperature Dispense_Reagents->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Read_Signal Read Signal (e.g., Luminescence) Add_Detection_Reagent->Read_Signal Calculate_Inhibition Calculate Percent Inhibition Read_Signal->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 Value Generate_Curve->Determine_IC50

Caption: Generalized Workflow for an In Vitro CDK7 Kinase Assay.

Protocol:

  • Reagent Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is prepared.

  • Reaction Initiation: The kinase, substrate, and this compound are added to the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period.

  • Detection: A detection reagent that measures the amount of phosphorylated substrate or remaining ATP is added.

  • Signal Measurement: The signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MDA-MB-468)

A general protocol to determine the effect of this compound on the proliferation of MDA-MB-468 triple-negative breast cancer cells.

Protocol:

  • Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.

  • Signal Measurement: The luminescence, proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

In Vivo Xenograft Tumor Growth Inhibition Study

A generalized workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint and Analysis Implant_Cells Implant HCC70 Cells into Mice Monitor_Tumor_Growth Monitor Tumor Growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Administer_Treatment Administer this compound or Vehicle Randomize_Mice->Administer_Treatment Monitor_Tum_Growth Monitor_Tum_Growth Monitor_Tum_Growth->Randomize_Mice Measure_Tumors Measure Tumor Volume and Body Weight Administer_Treatment->Measure_Tumors Daily Euthanize_Mice Euthanize Mice at Study Endpoint Measure_Tumors->Euthanize_Mice Excise_Tumors Excise and Weigh Tumors Euthanize_Mice->Excise_Tumors Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Excise_Tumors->Calculate_TGI

Caption: Generalized Workflow for an In Vivo Xenograft Study.

Protocol:

  • Cell Implantation: HCC70 human breast cancer cells are implanted subcutaneously into immunocompromised mice.[10][11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[12]

  • Drug Administration: this compound is administered orally, once daily, at various dose levels for a specified duration (e.g., 21 days). The control group receives a vehicle.[12]

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[10]

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the tumor sizes in the treated groups to the control group.[10]

Pharmacokinetic Analysis

A general procedure for determining the pharmacokinetic profile of this compound in preclinical species.[13][14]

Protocol:

  • Drug Administration: A single dose of this compound is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes.[13]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.[13]

  • Plasma Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Pharmacokinetic parameters, including Cmax, AUC, t1/2, and bioavailability (F%), are calculated using appropriate software.[14]

Conclusion

This compound is a promising, orally active, and selective noncovalent inhibitor of CDK7 with potent anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] Its favorable pharmacokinetic profile across multiple species supports its further development as a potential cancer therapeutic.[1] While detailed information on its synthesis and specific experimental protocols is not yet in the public domain, the available data highlight the potential of this compound as a valuable addition to the landscape of targeted cancer therapies.

References

SHR5428: A Technical Guide to Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it a compelling target in oncology.[3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression.[3] Additionally, as part of the transcription factor TFIIH, CDK7 is involved in the initiation of transcription.[3] Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation of cancer cells. This document provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of CDK7.[1][2] By targeting CDK7, this compound disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation. Its inhibitory action on the CAK complex can lead to cell cycle arrest, while its effect on TFIIH can suppress the transcription of genes essential for tumor growth and survival.

Below is a diagram illustrating the signaling pathway affected by this compound.

SHR5428_Mechanism_of_Action TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylation (Ser5/7 of CTD) Transcription Gene Transcription (Oncogenes, Survival Factors) RNAPII->Transcription Initiates CAK CAK Complex (CDK7/Cyclin H/MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs Phosphorylation (Activation) CellCycle Cell Cycle Progression (G1/S, G2/M Transitions) CDKs->CellCycle Drives This compound This compound This compound->Inhibition_Tx This compound->Inhibition_CC Inhibition_Tx->TFIIH Inhibition_CC->CAK

Figure 1: Mechanism of Action of this compound

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Activity
Assay TypeCell LineParameterValueReference
Enzymatic Assay-IC50 vs. CDK72.3 nM[2]
Cellular AssayMDA-MB-468 (Triple-Negative Breast Cancer)IC506.6 nM[2]
In Vivo Efficacy in HCC70 Xenograft Mouse Model
Dose (Oral, Once Daily for 21 days)Tumor Growth Inhibition (TGI)Reference
3 mg/kg39%[2][5]
10 mg/kg61%[2][5]
30 mg/kg83%[2][5]
Pharmacokinetic Profile
SpeciesDose (Oral)Cmax (ng/mL)AUC (ng·h/mL)T½ (h)Bioavailability (F%)Reference
Mouse2 mg/kg1161390.732%[5]
Rat2 mg/kg1205562.644%[5]
Dog2 mg/kg54341014.992%[5]

Experimental Protocols

Detailed experimental protocols for the key studies are outlined below. These are representative methodologies based on standard preclinical research practices.

CDK7 Enzymatic Assay (In Vitro)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

  • Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP, substrate peptide, this compound, kinase buffer, detection reagents.

  • Procedure:

    • A kinase reaction is prepared containing the CDK7 complex, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase buffer.

    • This compound is serially diluted and added to the reaction mixtures. A control with no inhibitor is included.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.

    • The percentage of inhibition for each this compound concentration is calculated relative to the control.

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (In Vitro)
  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Cell Line: MDA-MB-468 (triple-negative breast cancer).

  • Procedure:

    • MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) assay, which measures metabolic activity.

    • The absorbance or fluorescence is read using a plate reader.

    • The percentage of viable cells is calculated for each concentration relative to vehicle-treated control cells.

    • The IC50 value is determined from the resulting dose-response curve.

HCC70 Xenograft Mouse Model (In Vivo)
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Procedure:

    • HCC70 human breast cancer cells are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally, once daily, at doses of 3, 10, and 30 mg/kg for 21 days. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the treatment period, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

The following diagram illustrates a typical workflow for in vivo efficacy studies.

InVivo_Workflow start Start cell_culture HCC70 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Dosing (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Figure 2: In Vivo Efficacy Study Workflow
Pharmacokinetic Studies

  • Objective: To determine the pharmacokinetic properties of this compound in different species.

  • Species: Mice, rats, and dogs.

  • Procedure:

    • A single oral dose of this compound (2 mg/kg) is administered to each animal species.

    • Blood samples are collected at multiple time points after dosing.

    • Plasma is separated from the blood samples.

    • The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters, including Cmax, AUC, T½, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted therapy for cancer. It exhibits high potency against CDK7 and significant anti-proliferative activity in a triple-negative breast cancer cell line.[2] In vivo studies have confirmed its oral efficacy with dose-dependent tumor growth inhibition in a xenograft model.[1][4] Furthermore, this compound displays favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability, particularly in dogs.[1][5] These findings support the continued investigation of this compound in clinical settings.

References

An In-depth Technical Guide on SHR5428 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. Constituting 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1][2]. Standard treatment has historically relied on chemotherapy, but outcomes remain poor with high rates of early recurrence and mortality[1]. The discovery of novel therapeutic targets is paramount. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating both the cell cycle and transcription[3][4][5][6][7]. SHR5428 is a potent, selective, and orally active noncovalent inhibitor of CDK7, showing significant preclinical promise in TNBC models[3][4][6][8]. This document provides a comprehensive technical overview of the existing preclinical data on this compound for TNBC.

Mechanism of Action: CDK7 Inhibition

This compound exerts its anti-cancer effects by selectively inhibiting CDK7. CDK7 is a critical component of two fundamental cellular complexes:

  • CDK-Activating Kinase (CAK) Complex: CDK7, in a trimeric complex with Cyclin H and MAT1, functions as a CAK[5]. This complex is responsible for the activating phosphorylation of T-loops in cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression[5].

  • General Transcription Factor TFIIH: The CAK is also an integral part of the general transcription factor TFIIH[5]. Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation of transcription[5].

By inhibiting CDK7, this compound disrupts these two key processes, leading to cell cycle arrest and the suppression of oncogenic transcription programs that drive tumor growth.

Signaling Pathway of CDK7 Inhibition by this compound

SHR5428_Mechanism_of_Action cluster_CellCycle Cell Cycle Control cluster_Transcription Transcriptional Regulation CDK7_H_MAT1 CDK7/Cyclin H/MAT1 (CAK Complex) CellCycle_CDKs Cell Cycle CDKs (CDK1, 2, 4, 6) CDK7_H_MAT1->CellCycle_CDKs Phosphorylates & Activates Block_Cycle Cell Cycle Arrest CDK7_H_MAT1->Block_Cycle CellCycle_Progression Cell Cycle Progression CellCycle_CDKs->CellCycle_Progression TFIIH TFIIH Complex CDK7_in_TFIIH CDK7 RNAPII RNA Polymerase II CDK7_in_TFIIH->RNAPII Phosphorylates Block_Transcription Transcriptional Repression CDK7_in_TFIIH->Block_Transcription Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Oncogenes Oncogene Expression Transcription_Initiation->Oncogenes This compound This compound This compound->CDK7_H_MAT1 Inhibits This compound->CDK7_in_TFIIH Inhibits

Caption: Mechanism of this compound via dual inhibition of CDK7's cell cycle and transcriptional roles.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity
ParameterTarget/Cell LineValue (IC₅₀)Reference(s)
Enzymatic ActivityCDK72.3 nM[3][6]
Cellular ActivityMDA-MB-468 (TNBC)6.6 nM[3][6]
Table 2: In Vivo Efficacy in TNBC Xenograft Model
Animal ModelCell LineTreatmentTumor Growth Inhibition (TGI)Reference(s)
MouseHCC703 mg/kg, PO, q.d.39%[3][6]
MouseHCC7010 mg/kg, PO, q.d.61%[3][6]
MouseHCC7030 mg/kg, PO, q.d.83%[3][6]
Table 3: Preclinical Pharmacokinetic Parameters (Single 2 mg/kg Oral Dose)
SpeciesCₘₐₓ (ng/mL)AUC (ng/mL·h)t½ (h)Oral Bioavailability (F%)Reference(s)
Mouse1161390.732%[6]
Rat1205562.644%[6]
Dog54341014.992%[6]

Experimental Protocols

While detailed, step-by-step protocols for the this compound studies are not publicly available, this section outlines the general methodologies based on the published information and standard practices in the field.

In Vitro Kinase and Cell Proliferation Assays
  • CDK7 Enzymatic Assay: The inhibitory activity of this compound against the CDK7 enzyme was likely determined using a biochemical assay. This typically involves incubating recombinant CDK7/Cyclin H/MAT1 complex with a specific substrate (e.g., a peptide derived from a known CDK7 target) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like luminescence (measuring remaining ATP) or fluorescence resonance energy transfer (FRET). This compound would be added at various concentrations to determine the IC₅₀ value.

  • Cell Viability/Proliferation Assay: The anti-proliferative effect on the MDA-MB-468 TNBC cell line was assessed to determine the cellular IC₅₀. A common method is the use of assays like MTT, MTS, or CellTiter-Glo.

    • Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are then treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

    • Viability Measurement: A reagent is added that is converted into a detectable signal (colorimetric, fluorescent, or luminescent) by metabolically active cells.

    • Data Analysis: The signal intensity, which correlates with the number of viable cells, is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition, from which the IC₅₀ is derived.

In Vivo Xenograft Study

The dose-dependent anti-tumor efficacy was evaluated in a TNBC cell line-derived xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of HCC70 human TNBC cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound was administered orally (PO) once daily (q.d.) for 21 days at doses of 3, 10, and 30 mg/kg[3][8].

  • Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Preclinical Pharmacokinetic (PK) Studies

PK studies were conducted in mice, rats, and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Dosing: A single oral dose of 2 mg/kg was administered[6]. For determining oral bioavailability, a separate cohort would have received an intravenous (IV) dose.

  • Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as Cₘₐₓ, AUC, t½, and F% using non-compartmental analysis.

Preclinical Xenograft Study Workflow

Preclinical_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. TNBC Cell Culture (e.g., HCC70) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Vehicle & this compound Doses) Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (e.g., 21 days) Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight (2x/week) Dosing->Monitoring End_of_Study 7. End of Study Monitoring->End_of_Study TGI_Calc 8. Calculate Tumor Growth Inhibition (TGI) End_of_Study->TGI_Calc Toxicity_Eval 9. Evaluate Toxicity (Body Weight, Clinical Signs) End_of_Study->Toxicity_Eval

Caption: Generalized workflow for a preclinical TNBC xenograft efficacy study.

Selectivity Profile

This compound has demonstrated high selectivity for CDK7 over other cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12[4][8]. This high selectivity is crucial as it may minimize off-target effects and associated toxicities, a desirable characteristic for a therapeutic candidate.

Conclusion and Future Directions

The preclinical data available for this compound strongly support its potential as a therapeutic agent for triple-negative breast cancer. It demonstrates potent and selective inhibition of CDK7, leading to significant anti-proliferative activity in TNBC cells and dose-dependent tumor growth inhibition in vivo. Furthermore, its favorable pharmacokinetic profile, particularly the high oral bioavailability observed in dogs, suggests its suitability for clinical development[6].

To the best of publicly available knowledge, this compound has not yet entered clinical trials. Future research should focus on advancing this compound into Phase I clinical studies to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including TNBC. Further preclinical work could also explore potential biomarkers of response and investigate rational combination strategies to enhance its anti-tumor activity.

References

Methodological & Application

Application Notes and Protocols for SHR5428, a Selective CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription.[3][4] It forms a complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex, which is essential for activating other CDKs.[3][4] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, playing a pivotal role in transcription initiation.[3] Due to this dual function, targeting CDK7 has emerged as a promising therapeutic strategy in oncology, particularly in cancers that are transcriptionally addicted.[5] this compound has demonstrated significant enzymatic and cellular activity against triple-negative breast cancer (TNBC) models.[1][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to further investigate its therapeutic potential.

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeTarget/Cell LineParameterValue
Enzymatic AssayCDK7IC502.3 nM[2][6]
Cellular AssayMDA-MB-468 (TNBC)IC506.6 nM[2][6]
Table 2: Kinase Selectivity Profile of this compound
KinaseSelectivity
CDK1High
CDK2High
CDK4High
CDK6High
CDK9High
CDK12High
Source: Publicly available data indicates high selectivity over these kinases; specific IC50 values are not yet publicly detailed.[1][2][4]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of this compound targeting CDK7's dual roles.

Experimental Protocols

Protocol 1: CDK7 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK7 enzyme. A common method is a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 µM, diluted in 10 steps with a 1:3 dilution factor.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase assay buffer to each well.

    • Add 2.5 µL of the this compound dilution or DMSO (for control wells) to the wells.

    • Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme and substrate peptide mix to each well.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK7.

    • Incubate the plate for 1 hour at 30°C.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzymatic_Assay_Workflow A Prepare this compound Serial Dilutions B Add Compound, Enzyme, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C for 1 hour C->D E Stop Reaction and Add Detection Reagents D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for the CDK7 enzymatic inhibition assay.

Protocol 2: Cell Proliferation Assay (MDA-MB-468)

This protocol measures the effect of this compound on the proliferation of the triple-negative breast cancer cell line MDA-MB-468. The MTT or AlamarBlue assay is commonly used for this purpose.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., L-15 Medium with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count MDA-MB-468 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in growth medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular_Assay_Workflow A Seed MDA-MB-468 Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with This compound Dilutions B->C D Incubate for 72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Viability and Determine IC50 F->G

Caption: Workflow for the MDA-MB-468 cell proliferation assay.

References

Application Notes and Protocols for SHR5428 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SHR5428 is a potent, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and also plays a key role in the regulation of transcription.[4] It is a subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, and is also a component of the general transcription factor TFIIH.[4] By inhibiting CDK7, this compound can disrupt both the cell cycle and transcriptional processes in cancer cells, leading to apoptosis. These characteristics make this compound a promising candidate for cancer therapy, particularly in transcriptionally addicted tumors like triple-negative breast cancer.[2][3]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).

Principle of the Assays

Both MTT and CCK-8 assays are reliable methods for determining cell viability. The principle of these assays is based on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[5][6][7]

  • MTT Assay: The yellow tetrazolium salt MTT is reduced to insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[5][6]

  • CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced to a soluble orange formazan dye. The amount of dye produced is directly proportional to the number of living cells, and the absorbance can be measured directly without a solubilization step.[7][8]

Data Presentation

The following tables summarize hypothetical, yet representative, data on the efficacy of this compound in various cancer cell lines as determined by MTT and CCK-8 assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (nM)
MDA-MB-468Triple-Negative Breast CancerMTT726.6
HCC70Triple-Negative Breast CancerCCK-87215.2
JurkatT-cell LeukemiaMTT4825.8
HCT116Colorectal CarcinomaCCK-87242.5
A549Non-Small Cell Lung CancerMTT7289.1

Table 2: Example of Raw Absorbance Data for IC50 Determination in MDA-MB-468 cells (MTT Assay)

This compound Conc. (nM)Rep 1 (Absorbance)Rep 2 (Absorbance)Rep 3 (Absorbance)Average Absorbance% Viability
0 (Vehicle)1.2541.2881.2711.271100.0
11.1031.1251.1181.11587.7
50.7520.7690.7480.75659.5
100.4890.5010.4950.49539.0
500.1310.1450.1380.13810.9
1000.0820.0880.0850.0856.7
Blank0.0510.0530.0520.0520.0

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines of interest (e.g., MDA-MB-468, HCC70)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)[5]

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • CCK-8 reagent

  • Microplate reader

Protocol 1: MTT Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve desired final concentrations (e.g., 0.1 nM to 1000 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CCK-8 Assay
  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Preparation and Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.[7][8]

    • Incubate the plate for 1-4 hours at 37°C.[7][8] The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay (Step 7), using the absorbance readings at 450 nm.

Visualizations

SHR5428_Signaling_Pathway This compound This compound CDK7 CDK7 This compound->CDK7 Inhibition CAK_Complex CAK Complex (CDK7, Cyclin H, MAT1) CDK7->CAK_Complex TFIIH_Complex TFIIH Complex CDK7->TFIIH_Complex CDK_Activation CDK Activation (CDK1, CDK2, CDK4/6) CAK_Complex->CDK_Activation RNA_Pol_II RNA Polymerase II TFIIH_Complex->RNA_Pol_II Phosphorylation Cell_Cycle_Progression Cell Cycle Progression CDK_Activation->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Transcription Transcription RNA_Pol_II->Transcription Transcription->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound 4. Add this compound to Cells Cell_Seeding->Add_Compound Compound_Prep 3. Prepare this compound Dilutions Compound_Prep->Add_Compound Incubate 5. Incubate for 48-72h Add_Compound->Incubate Add_Reagent 6. Add MTT or CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent 7. Incubate for 1-4h Add_Reagent->Incubate_Reagent Solubilize 8. Solubilize Formazan (MTT only) Incubate_Reagent->Solubilize Read_Absorbance 9. Read Absorbance Incubate_Reagent->Read_Absorbance CCK-8 Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

Caption: Experimental workflow for cell viability assays.

References

Application Notes and Protocols: Determining the IC50 of SHR5428 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[3][4] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, that drive cell cycle progression.[4] Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[5] In many cancers, there is a dependency on high levels of transcription for survival and proliferation, a phenomenon known as transcriptional addiction. By inhibiting CDK7, this compound can disrupt both of these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[6]

These application notes provide a summary of the known anti-proliferative activity of this compound in various cancer cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in user-defined cancer cell lines.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, CDK7, and in cellular assays. The following tables summarize the available IC50 values.

Table 1: Enzymatic and Cellular IC50 Values of this compound

Target/Cell LineIC50 (nM)Assay TypeReference
CDK72.3Enzymatic Assay[2][7]
MDA-MB-468 (Triple-Negative Breast Cancer)6.6Cellular Assay[2][7]
HCC70 (Breast Cancer)Efficacious in vivoXenograft Model[1][7][8]

Table 2: Selectivity of this compound Against Other Cyclin-Dependent Kinases

KinaseIC50 (µM)
CDK121.11
CDK43.87
CDK65.89
CDK98.30
CDK28.99
CDK1>100

This data demonstrates the high selectivity of this compound for CDK7 over other CDK family members.

Experimental Protocols

Determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the IC50 of this compound in adherent cancer cell lines. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[1]

Materials:

  • This compound compound

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A common starting range is from 1 nM to 10 µM. It is recommended to perform a 1:3 or 1:5 dilution series.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for an additional 72 hours (or a time point determined by the cell line's doubling time).

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from the medium-only wells) from all other readings.

    • Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

CDK7 Signaling Pathway and the Effect of this compound

CDK7_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII phosphorylates Ser5/7 of CTD Transcription Gene Transcription (Oncogenes, Survival Factors) PolII->Transcription initiates Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis CDK_Act CDK1, CDK2, CDK4, CDK6 CellCycle Cell Cycle Progression (G1/S, G2/M transitions) CDK_Act->CellCycle drives CellCycle->Apoptosis CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) CDK7->TFIIH component of CDK7->CDK_Act phosphorylates and activates This compound This compound This compound->CDK7

Caption: Mechanism of action of this compound on the CDK7 signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start culture Culture Adherent Cancer Cells start->culture seed Seed Cells into 96-well Plate culture->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat Cells with this compound (and Vehicle Control) incubate1->treat prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data: Normalize to Control, Plot Dose-Response Curve measure->analyze calculate_ic50 Calculate IC50 Value (Non-linear Regression) analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: SHR5428 Xenograft Mouse Model for Preclinical Evaluation of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[4][5][6] It functions as a CDK-activating kinase (CAK) by phosphorylating cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[4][7][8] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and the suppression of gene expression essential for tumor growth and survival.[5][6]

These application notes provide a detailed protocol for establishing a xenograft mouse model using the HCC70 triple-negative breast cancer (TNBC) cell line to evaluate the in vivo efficacy of this compound. TNBC is an aggressive subtype of breast cancer with limited treatment options, making the development of novel targeted therapies like this compound a priority.[9] The HCC70 cell line, derived from a primary ductal carcinoma, is a well-established model for TNBC research.[9]

Data Presentation

In Vivo Efficacy of this compound in HCC70 Xenograft Model

The following table summarizes the dose-dependent anti-tumor efficacy of this compound administered orally (q.d. for 21 days) in an HCC70 xenograft mouse model.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-0
This compound339
This compound1061
This compound3083
Pharmacokinetic Profile of this compound in Mice

The table below outlines the key pharmacokinetic parameters of this compound in mice following a single oral administration.

ParameterValue
Dose (mg/kg)2
Cmax (ng/mL)116
AUC (ng/mL·h)139
t½ (h)0.7
F (%)32

Signaling Pathway

SHR5428_Mechanism_of_Action cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CyclinD Cyclin D CyclinD->CDK4_6 CDK2 CDK2 CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M CyclinB Cyclin B CyclinB->CDK1 TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates Gene_Expression Oncogene Expression RNA_Pol_II->Gene_Expression CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->TFIIH This compound This compound This compound->CDK7 Inhibition

Caption: Mechanism of action of this compound on CDK7-mediated cell cycle and transcriptional pathways.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A HCC70 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection (Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E Tumors reach ~100-200 mm³ F Daily Oral Gavage (this compound or Vehicle) E->F G Tumor Volume & Body Weight Measurement F->G Regularly H Euthanasia & Tumor Excision G->H End of study I Data Analysis (TGI Calculation) H->I

Caption: Experimental workflow for the this compound HCC70 xenograft mouse model.

Experimental Protocols

Materials and Reagents
  • Cell Line: HCC70 (ATCC® CRL-2315™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Animals: Female immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) or similar), 6-8 weeks old.

  • This compound: To be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Vehicle Control: The same vehicle used for this compound formulation.

  • Anesthetics: Isoflurane or other approved anesthetic agents.

  • Other Reagents: Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), Matrigel (optional).

Protocol 1: HCC70 Cell Culture and Preparation
  • Culture HCC70 cells in a 37°C incubator with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For tumor implantation, harvest cells in the exponential growth phase.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cells.

  • Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 5-10 x 10⁷ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS/HBSS and Matrigel. Keep cells on ice until injection.

Protocol 2: Subcutaneous Xenograft Model Establishment
  • Anesthetize the mice using an approved method.

  • Shave and sterilize the right flank of each mouse.

  • Inject 0.1-0.2 mL of the prepared HCC70 cell suspension (typically 5-10 x 10⁶ cells) subcutaneously into the right flank.

  • Monitor the animals for recovery from anesthesia.

  • Allow tumors to grow to a palpable size (approximately 100-200 mm³). This typically takes 1-3 weeks.[10]

  • Measure tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[11][12][13]

Protocol 3: this compound Administration and In Vivo Efficacy Assessment
  • Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).

  • Administer this compound or vehicle control daily via oral gavage.[14][15] The volume should not exceed 10 mL/kg of body weight.[16]

  • Measure tumor volume and body weight 2-3 times per week throughout the study.

  • Continue treatment for the specified duration (e.g., 21 days).

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors and record their final weights.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

Conclusion

This document provides a comprehensive guide for establishing and utilizing an this compound xenograft mouse model with the HCC70 TNBC cell line. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy of this compound and other CDK7 inhibitors. Adherence to these detailed methodologies will facilitate reproducible and reliable in vivo studies, ultimately contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Oral Administration of SHR5428 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), focusing on its oral administration in mouse models. This document includes a summary of its mechanism of action, key quantitative data from in vivo efficacy and pharmacokinetic studies, and detailed protocols for conducting similar experiments. The information is intended to guide researchers in the design and execution of preclinical studies involving this compound.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and is also a part of the general transcription factor TFIIH.[1] In various cancers, CDK7 is often overexpressed, making it a promising therapeutic target.[2] this compound is a potent and selective, orally active, noncovalent inhibitor of CDK7.[2] Preclinical studies have demonstrated its efficacy in dose-dependent tumor growth inhibition in a breast cancer xenograft mouse model, along with favorable pharmacokinetic properties.[3][4]

Mechanism of Action: CDK7 Inhibition

This compound exerts its anticancer effects by selectively inhibiting CDK7. This inhibition disrupts two key cellular processes essential for tumor growth and survival:

  • Cell Cycle Progression: By inhibiting CDK7, this compound prevents the activation of other CDKs (CDK1, CDK2, CDK4, and CDK6) that are necessary for the cell to progress through the different phases of the cell cycle. This leads to cell cycle arrest.

  • Gene Transcription: CDK7 is essential for the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK7 by this compound leads to the suppression of transcription of key oncogenes, contributing to the anti-tumor activity.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control RNA_Pol_II RNA Polymerase II Oncogenes Oncogene Transcription RNA_Pol_II->Oncogenes Tumor_Growth Tumor Growth & Proliferation Oncogenes->Tumor_Growth TFIIH TFIIH Complex TFIIH->RNA_Pol_II Phosphorylates CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 Cell_Cycle_Progression Cell Cycle Progression CDK1_2_4_6->Cell_Cycle_Progression Cell_Cycle_Progression->Tumor_Growth This compound This compound CDK7 CDK7 This compound->CDK7 Inhibits CDK7->TFIIH CDK7->CDK1_2_4_6 Activates Xenograft_Workflow Cell_Culture 1. HCC70 Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Oral Administration of this compound Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint PK_Workflow Animal_Prep 1. Animal Acclimation & Fasting Dosing 2. Single Oral Gavage of this compound Animal_Prep->Dosing Blood_Collection 3. Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Collection Plasma_Prep 4. Plasma Isolation Blood_Collection->Plasma_Prep Sample_Analysis 5. LC-MS/MS Analysis of this compound Concentration Plasma_Prep->Sample_Analysis PK_Analysis 6. Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

References

Application Notes and Protocols for SHR5428 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical in vivo evaluation of SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided protocols are based on publicly available data and standard methodologies for in vivo oncology studies.

Introduction to this compound

This compound is a potent and orally active inhibitor of CDK7 with high selectivity.[1][2] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology.[2][3][4] this compound has demonstrated dose-dependent tumor growth inhibition in preclinical models of triple-negative breast cancer.[3][4][5]

Mechanism of Action: CDK7 Inhibition

CDK7 is a central component of two crucial cellular complexes:

  • CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (with Cyclin H and MAT1), CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2]

  • Transcription Factor IIH (TFIIH) Complex: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[3]

By inhibiting CDK7, this compound disrupts both cell cycle progression and the transcription of key oncogenes, leading to cancer cell apoptosis and tumor growth inhibition.

SHR5428_Mechanism_of_Action cluster_CellCycle Cell Cycle Control cluster_Transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Gene_Expression Oncogene Expression RNA_Pol_II->Gene_Expression CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->TFIIH Component of This compound This compound This compound->CDK7

Caption: this compound inhibits CDK7, disrupting both cell cycle progression and transcriptional regulation.

In Vivo Efficacy and Dosage

Summary of In Vivo Studies

This compound has been evaluated in a human breast cancer xenograft model using the HCC70 cell line. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3][4][5]

Quantitative Data

Table 1: In Vivo Efficacy of this compound in HCC70 Xenograft Model

Dosage (Oral, q.d. for 21 days)Tumor Growth Inhibition (TGI)Animal ModelCell Line
3 mg/kg39%MouseHCC70 (Triple-Negative Breast Cancer)
10 mg/kg61%MouseHCC70 (Triple-Negative Breast Cancer)
30 mg/kg83%MouseHCC70 (Triple-Negative Breast Cancer)
Data sourced from publicly available preclinical study results.[5]

Table 2: Pharmacokinetic Properties of this compound (2 mg/kg, Oral)

SpeciesCmax (ng/mL)AUC (ng/mL·h)T½ (h)Oral Bioavailability (F%)
Mouse1161390.732%
Rat1205562.644%
Dog54341014.992%
Pharmacokinetic parameters were determined following a single oral dose.[5]

Experimental Protocols

The following is a generalized protocol for an in vivo efficacy study based on the published data for this compound and standard practices for xenograft models.

Animal Model and Cell Line
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains) are suitable for establishing xenografts.[2]

  • Cell Line: HCC70 (human triple-negative breast cancer cell line).

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Cell Culture (HCC70) B Cell Implantation (Subcutaneous) A->B C Tumor Growth (to ~100-200 mm³) B->C D Randomization (Vehicle, this compound groups) C->D Tumors Reach Size E Daily Oral Dosing (3, 10, 30 mg/kg) D->E F Monitor Tumor Volume & Body Weight E->F G End of Study (Day 21) F->G Treatment Complete H Tumor Excision & Analysis G->H I Calculate TGI H->I

Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.
Detailed Methodology

1. Cell Culture and Implantation:

  • Culture HCC70 cells in appropriate media and conditions until a sufficient number of cells are obtained.
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
  • Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth and Group Randomization:

  • Allow tumors to grow. Monitor tumor size regularly using calipers (Volume = 0.5 x Length x Width²).
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg this compound).

3. Drug Preparation and Administration:

  • Note: The exact formulation for this compound is not publicly available. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
  • Prepare fresh formulations of this compound daily at the required concentrations.
  • Administer the designated dose to each mouse once daily (q.d.) via oral gavage for 21 consecutive days.[1]

4. Monitoring and Endpoints:

  • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[2]
  • At the end of the 21-day treatment period, euthanize the mice.
  • Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
  • TGI (%) = (1 - [ΔT/ΔC]) x 100
  • Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

Safety and Selectivity

This compound demonstrates high selectivity for CDK7 over other CDKs, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12, which is expected to minimize off-target effects.[3][4] In the HCC70 xenograft study, no significant impact on mouse body weight was reported, suggesting good tolerability at efficacious doses.[2]

Conclusion

This compound is a promising selective CDK7 inhibitor with demonstrated in vivo antitumor activity at well-tolerated oral doses. The provided data and protocols offer a foundation for designing further preclinical studies to explore its therapeutic potential in various cancer models.

References

Application Notes and Protocols for SHR5428 Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR5428 is a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[3][4][5] Preclinical studies have demonstrated that this compound exhibits dose-dependent tumor growth inhibition in breast cancer xenograft models and possesses favorable pharmacokinetic properties in multiple animal species.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models, focusing on treatment schedules, efficacy assessment, and pharmacokinetic analysis.

Mechanism of Action

This compound selectively inhibits CDK7, an enzyme that plays a dual role in cellular regulation.[5] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those driving cancer cell proliferation.[6][7] By inhibiting CDK7, this compound can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, leading to anti-tumor effects.[4][6]

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylation Transcription Gene Transcription (e.g., Oncogenes) RNAPII->Transcription Initiation & Elongation CAK CAK Complex (CDK7/CycH/MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs Activation CellCycle Cell Cycle Progression CDKs->CellCycle This compound This compound CDK7 CDK7 This compound->CDK7 CDK7->TFIIH CDK7->CAK Xenograft_Workflow start Start: HCC70 Cell Culture prep Cell Preparation & Resuspension in Matrigel start->prep implant Subcutaneous Implantation into Immunodeficient Mice prep->implant growth Tumor Growth Monitoring implant->growth random Randomization into Groups growth->random treat Daily Oral Administration (this compound or Vehicle) random->treat measure Tumor Volume & Body Weight Measurement (2x/week) treat->measure Repeat measure->treat end Endpoint Reached measure->end analysis Data Analysis (TGI Calculation) end->analysis

References

Application Notes and Protocols for SHR5428-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[2][3] Inhibition of CDK7 has been shown to induce cell cycle arrest and apoptosis in various cancer models, particularly in triple-negative breast cancer (TNBC).[1][3] These application notes provide detailed protocols for investigating the apoptotic effects of this compound in relevant cancer cell lines, such as MDA-MB-468 and HCC70, which are established models for TNBC.

Mechanism of Action: CDK7 Inhibition and Apoptosis Induction

CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Furthermore, CDK7 is a subunit of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II. Inhibition of CDK7's transcriptional regulatory function can lead to the downregulation of key anti-apoptotic proteins and oncogenes, thereby promoting apoptosis.

cluster_0 This compound Mechanism of Action This compound This compound CDK7 CDK7 This compound->CDK7 Inhibits CAK_complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_complex TFIIH_complex Transcription Factor IIH (TFIIH) CDK7->TFIIH_complex Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CAK_complex->Cell_Cycle_CDKs Activates RNAPII RNA Polymerase II TFIIH_complex->RNAPII Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Progression->Cell_Cycle_Arrest Transcription Transcription of Anti-apoptotic Genes RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments investigating the effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC50 (nM)
MDA-MB-468This compound6.6
User DataThis compound
User DataThis compound

Based on reported data.[1]

Table 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

Cell LineTreatment (Concentration, Time)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
MDA-MB-468Vehicle ControlUser DataUser DataUser Data
MDA-MB-468This compound (e.g., 10 nM, 48h)User DataUser DataUser Data
MDA-MB-468This compound (e.g., 50 nM, 48h)User DataUser DataUser Data
HCC70Vehicle ControlUser DataUser DataUser Data
HCC70This compound (e.g., 10 nM, 48h)User DataUser DataUser Data
HCC70This compound (e.g., 50 nM, 48h)User DataUser DataUser Data

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

Cell LineTreatment (Concentration, Time)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 Phase (%)
MDA-MB-468Vehicle ControlUser DataUser DataUser DataUser Data
MDA-MB-468This compound (e.g., 10 nM, 24h)User DataUser DataUser DataUser Data
MDA-MB-468This compound (e.g., 50 nM, 24h)User DataUser DataUser DataUser Data
HCC70Vehicle ControlUser DataUser DataUser DataUser Data
HCC70This compound (e.g., 10 nM, 24h)User DataUser DataUser DataUser Data
HCC70This compound (e.g., 50 nM, 24h)User DataUser DataUser DataUser Data

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

start Start cell_culture Seed and culture MDA-MB-468 or HCC70 cells start->cell_culture treatment Treat cells with this compound (and vehicle control) cell_culture->treatment harvest Harvest cells (including supernatant) treatment->harvest wash1 Wash cells with ice-cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • MDA-MB-468 or HCC70 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed MDA-MB-468 or HCC70 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells, into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cancer cells following treatment with this compound.

start Start cell_culture Seed and culture MDA-MB-468 or HCC70 cells start->cell_culture treatment Treat cells with this compound (and vehicle control) cell_culture->treatment harvest Harvest and wash cells with PBS treatment->harvest fixation Fix cells in ice-cold 70% ethanol (B145695) harvest->fixation wash2 Wash cells to remove ethanol fixation->wash2 rnase_treatment Treat with RNase A wash2->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining analyze Analyze by Flow Cytometry pi_staining->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using Propidium Iodide.

Materials:

  • MDA-MB-468 or HCC70 cells

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter incubation time (e.g., 24 hours) is often sufficient for cell cycle analysis.

  • Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.

  • Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

    • Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells with fragmented DNA.

Conclusion

This compound represents a promising therapeutic agent for cancers reliant on CDK7 activity. The protocols outlined above provide a framework for researchers to investigate and quantify the pro-apoptotic effects of this compound in detail. Consistent and reproducible experimental execution will be critical for elucidating the full potential of this compound in inducing cancer cell death.

References

Application Notes and Protocols for SHR5428 in Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[4] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[2][3]

This compound has demonstrated potent enzymatic and cellular activity against CDK7, making it a valuable tool for studying the effects of CDK7 inhibition on cell cycle progression and for preclinical drug development.[1][5] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Mechanism of Action: How this compound Impacts the Cell Cycle

By inhibiting CDK7, this compound is expected to disrupt the normal progression of the cell cycle. The inhibition of CAK activity leads to a decrease in the activation of cell cycle-promoting CDKs. This can lead to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, providing a window for DNA repair or, in cancer cells, potentially inducing apoptosis. The transcriptional inhibitory effects of this compound can also contribute to its anti-proliferative activity by downregulating the expression of key oncogenes.

A critical method for assessing these effects is cell cycle analysis by flow cytometry. This technique measures the DNA content of individual cells within a population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Treatment with this compound is anticipated to cause a dose-dependent accumulation of cells in the G1 and/or G2/M phases, coupled with a decrease in the proportion of cells in the S phase, indicative of cell cycle arrest.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound based on preclinical studies. This information is crucial for designing experiments, particularly for determining appropriate treatment concentrations.

ParameterValueCell LineSource
CDK7 Enzymatic Activity (IC50)2.3 nM-[1]
Cellular Activity (IC50)6.6 nMMDA-MB-468 (Triple Negative Breast Cancer)[1]
In Vivo Tumor Growth Inhibition (TGI)39%HCC70 Xenograft[5]
61%HCC70 Xenograft[5]
83%HCC70 Xenograft[5]

Experimental Protocol: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps for treating a cancer cell line with this compound and analyzing the cell cycle distribution.

Materials

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure

  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

    • Incubate the cells overnight to allow for attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Based on the IC50 value, a starting concentration range of 1 nM to 100 nM is recommended.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension to pellet the cells.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS to create a single-cell suspension.[7]

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.[8] This step is crucial to prevent cell clumping.

    • Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[8]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.[7][9] The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to the DNA content.[10]

    • Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (e.g., ModFit LT, FlowJo). The software will model the G0/G1, S, and G2/M populations based on their DNA content (fluorescence intensity).

Data Analysis and Expected Results

The output from the flow cytometer will be a histogram of cell count versus PI fluorescence intensity. Cells in the G0/G1 phase will have a 2n DNA content and will form the first peak. Cells in the G2/M phase will have a 4n DNA content and will form a second peak with roughly twice the fluorescence intensity of the G0/G1 peak. Cells in the S phase will be actively replicating their DNA and will have a DNA content between 2n and 4n, appearing as a distribution between the two peaks.

Treatment with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G1 and/or G2/M phases and a corresponding decrease in the percentage of cells in the S phase, indicating cell cycle arrest.

Visualizations

Signaling Pathway of CDK7 Inhibition by this compound

SHR5428_Mechanism cluster_transcription Transcription cluster_cell_cycle Cell Cycle Progression TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation CDK_activating_kinase CAK Complex (CDK7/CycH/MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CDK_activating_kinase->CDKs Activates Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M) CDKs->Cell_Cycle_Progression This compound This compound This compound->TFIIH Inhibits This compound->CDK_activating_kinase Inhibits

Caption: Mechanism of this compound-mediated inhibition of CDK7 in transcription and cell cycle.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A 1. Seed Cells B 2. Treat with this compound (and vehicle control) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Harvest Cells (Trypsinization) C->D E 5. Fix Cells (70% Cold Ethanol) D->E F 6. Stain Cells (Propidium Iodide/RNase A) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Cycle Phases (G1, S, G2/M) G->H

Caption: Workflow for analyzing cell cycle effects of this compound using flow cytometry.

References

Troubleshooting & Optimization

SHR5428 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active inhibitor of CDK7.[1] CDK7 is a key regulator of both the cell cycle and transcription.[2] By inhibiting CDK7, this compound can disrupt these processes in cancer cells, leading to anti-tumor effects.[3][4]

Q2: In which solvents is this compound soluble?

A2: While specific quantitative solubility data is not widely published, this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is common practice to first prepare a concentrated stock solution in a non-polar organic solvent.

Q3: Why does my this compound precipitate when I dilute the DMSO stock solution in an aqueous buffer like PBS or cell culture media?

A3: This is a common issue for compounds that are poorly soluble in water. When a concentrated stock of a hydrophobic compound in DMSO is diluted into an aqueous solution, the significant change in solvent polarity can cause the compound to precipitate out of the solution.[5]

Q4: What is the recommended concentration of DMSO for in vitro cell-based assays?

A4: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should generally be kept below 0.5% (v/v).[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.

Solubility Data

The following table provides recommended guidelines for dissolving this compound. Note that these are starting points, and optimization may be required for your specific experimental needs.

SolventRecommended Maximum ConcentrationNotes
DMSO ≥ 10 mMFor preparation of concentrated stock solutions.
Ethanol Limited SolubilityMay be used as a co-solvent in some formulations.
PBS (pH 7.2) Very Low SolubilityNot recommended for initial dissolution.
Cell Culture Medium Dependent on final DMSO %Final working concentration is limited by the low percentage of DMSO tolerated by cells.

Troubleshooting Guide

Issue: Precipitate forms upon dilution of DMSO stock in aqueous buffer.

  • Cause A: High Final Concentration: The intended final concentration of this compound in the aqueous solution may exceed its solubility limit in that medium.

    • Solution: Attempt to use a lower final concentration of this compound. If a higher concentration is necessary, consider formulation strategies with co-solvents or surfactants.

  • Cause B: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of the this compound stock solution can create localized high concentrations, leading to precipitation.

    • Solution: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This ensures rapid and even dispersion.[5]

  • Cause C: Low Temperature: The temperature of the aqueous buffer may be too low, reducing the solubility of the compound.

    • Solution: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution. However, be mindful of the compound's stability at elevated temperatures over time.[7]

Issue: Inconsistent results in biological assays.

  • Cause: Compound Precipitation or Aggregation: Even if not visibly precipitated, the compound may be forming small aggregates in the aqueous solution, reducing its effective concentration and activity.

    • Solution: Briefly sonicate the final working solution to break up any potential micro-aggregates.[8] Always prepare fresh dilutions from the stock solution immediately before use.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 477.42 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.77 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 4.77 mg of this compound, add 1 mL of DMSO.

  • Mix: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.[7]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

This compound Experimental Workflow

SHR5428_Workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Dilution in Media (Final DMSO < 0.5%) thaw->dilute treat Treat Cells dilute->treat assay Perform Biological Assay treat->assay

Caption: Workflow for preparing and using this compound in experiments.

Simplified CDK7 Signaling Pathway

CDK7_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) TFIIH TFIIH CDK7->TFIIH activates CellCycleCDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CDK7->CellCycleCDKs activates This compound This compound This compound->CDK7 inhibits RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates Transcription Gene Transcription RNAPII->Transcription CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle

Caption: Inhibition of CDK7 by this compound affects transcription and cell cycle.

References

Technical Support Center: Optimizing SHR5428 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHR5428, a potent and selective non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments and to offer troubleshooting support for common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and non-covalent inhibitor of CDK7.[1][2][3] CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[4] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to promote cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of transcription of key oncogenes, making it a promising agent for cancer research.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). High-purity, anhydrous DMSO should be used to ensure the stability and solubility of the compound.

Q3: How should I store this compound stock solutions?

Once prepared, stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to one month. For daily use, a fresh dilution from the stock aliquot is recommended.

Q4: What is a good starting concentration for my cell line?

The optimal concentration of this compound will vary depending on the cell line and the desired experimental outcome (e.g., cytostatic vs. cytotoxic effects). A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, the IC50 for the triple-negative breast cancer (TNBC) cell line MDA-MB-468 is 6.6 nM.[2][5] For initial experiments, a concentration range from 1 nM to 1 µM is a reasonable starting point for many cancer cell lines.

Q5: How long should I treat my cells with this compound?

The duration of treatment will depend on the specific experimental endpoint. For cell viability or proliferation assays, a 48- to 72-hour incubation period is common. For mechanism-of-action studies, such as analyzing changes in protein expression or cell cycle distribution, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.

Data Presentation

In Vitro Activity of this compound
TargetIC50 (nM)Cell LineIC50 (nM)
CDK72.3[2][5]MDA-MB-468 (TNBC)6.6[2][5]
Selectivity Profile of this compound
KinaseIC50 (µM)
CDK121.11
CDK43.87
CDK65.89
CDK98.30
CDK28.99
CDK1>100

This data indicates that this compound is highly selective for CDK7 over other cyclin-dependent kinases.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, for 1 mg of this compound (Molecular Weight: 477.42 g/mol ), add 209.4 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or non-reproducible IC50 values 1. Inconsistent cell seeding density.2. Degradation of this compound stock solution.3. Variation in incubation time.1. Ensure a single-cell suspension before seeding and use a consistent seeding density.2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.3. Standardize the incubation time for all experiments.
Compound precipitation in culture medium 1. The concentration of this compound exceeds its solubility in the medium.2. High final DMSO concentration.1. Lower the working concentration of this compound.2. Ensure the final DMSO concentration is ≤ 0.1%.
No observable effect on cell viability 1. The cell line is resistant to CDK7 inhibition.2. Insufficient concentration or treatment time.3. Inactive compound.1. Confirm CDK7 expression in your cell line. Some cell lines may have intrinsic resistance mechanisms.[6]2. Increase the concentration of this compound and/or the duration of treatment.3. Use a new vial of the compound and prepare a fresh stock solution.
High background in Western blot for phosphorylated proteins 1. Suboptimal antibody dilution.2. Insufficient blocking or washing.1. Titrate the primary antibody to determine the optimal concentration.2. Increase the blocking time and/or the number of washes.
Unexpected off-target effects At higher concentrations, this compound may inhibit other kinases.[7]Perform experiments at concentrations around the IC50 for your cell line to minimize off-target effects. Compare results with other selective CDK7 inhibitors if available.

Visualizations

CDK7 Signaling Pathway

CDK7_Signaling_Pathway CDK7 Signaling Pathway in Cancer cluster_transcription Transcriptional Regulation cluster_cellcycle Cell Cycle Control cluster_outcome Cellular Outcome CDK7 CDK7 CAK_Complex CAK Complex CDK7->CAK_Complex forms TFIIH_Complex TFIIH Complex CDK7->TFIIH_Complex part of CellCycle_Progression Cell Cycle Progression (G1/S, G2/M) Transcription Transcription (Oncogenes, Survival Genes) CyclinH Cyclin H CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex CellCycle_CDKs CDK1, CDK2, CDK4, CDK6 CAK_Complex->CellCycle_CDKs activates RNA_PolII RNA Polymerase II TFIIH_Complex->RNA_PolII phosphorylates CellCycle_CDKs->CellCycle_Progression drives CellCycle_Arrest Cell Cycle Arrest RNA_PolII->Transcription initiates Apoptosis Apoptosis This compound This compound This compound->CDK7 inhibits

Caption: CDK7's dual role in cell cycle and transcription.

Experimental Workflow for this compound In Vitro Testing

Experimental_Workflow Experimental Workflow for In Vitro Testing of this compound start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cancer Cells (e.g., 96-well plate) start->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 48-72 hours) treat_cells->incubate endpoint_assay Perform Endpoint Assay incubate->endpoint_assay viability Cell Viability (e.g., MTT, CellTiter-Glo) endpoint_assay->viability Viability western Western Blot (e.g., p-CDK, p-RNA Pol II) endpoint_assay->western Mechanism cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) endpoint_assay->cell_cycle Mechanism data_analysis Data Analysis viability->data_analysis western->data_analysis cell_cycle->data_analysis ic50 Determine IC50 data_analysis->ic50 mechanism Elucidate Mechanism data_analysis->mechanism end End ic50->end mechanism->end

Caption: A typical workflow for evaluating this compound in cell culture.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting this compound Experiments start Experiment Yields Unexpected Results check_reagents Check Reagents: - Fresh this compound stock? - Media components correct? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Reagents Not OK check_reagents->reagent_bad No check_cells Check Cell Health: - Contamination? - Correct passage number? reagent_ok->check_cells remake_reagents Prepare Fresh Reagents reagent_bad->remake_reagents remake_reagents->start cells_ok Cells Healthy check_cells->cells_ok Yes cells_bad Cells Not Healthy check_cells->cells_bad No check_protocol Review Protocol: - Correct concentrations? - Correct incubation times? cells_ok->check_protocol culture_new_cells Start New Culture from Frozen Stock cells_bad->culture_new_cells culture_new_cells->start protocol_ok Protocol Correct check_protocol->protocol_ok Yes protocol_bad Protocol Error check_protocol->protocol_bad No consider_resistance Consider Intrinsic Resistance of Cell Line protocol_ok->consider_resistance correct_protocol Correct Protocol and Repeat protocol_bad->correct_protocol correct_protocol->start end Consult Literature/ Technical Support consider_resistance->end

Caption: A logical approach to troubleshooting this compound experiments.

References

SHR5428 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to address potential questions and troubleshooting strategies related to off-target effects during preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: Preclinical studies have demonstrated that this compound is a highly selective inhibitor of CDK7. It has shown high selectivity over other Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][2][3][4][5][6][7][8] This high selectivity minimizes the potential for off-target effects mediated by the inhibition of these other CDKs.

Q2: My experimental results are inconsistent with selective CDK7 inhibition. How can I investigate potential off-target effects?

A2: If you observe unexpected phenotypes or results that cannot be readily explained by the inhibition of the CDK7 pathway, consider the following troubleshooting steps:

  • Confirm Compound Identity and Purity: Ensure the this compound compound you are using is of high purity and has been stored correctly to prevent degradation.

  • Dose-Response Analysis: Perform a dose-response experiment to confirm that the observed effect is concentration-dependent. Atypical dose-response curves may suggest off-target activities.

  • Use of Control Compounds: Include appropriate positive and negative controls in your experiments. A structurally related but inactive compound can help differentiate between target-specific and non-specific effects. A different, structurally distinct CDK7 inhibitor could also be used to see if it recapitulates the phenotype.

  • Kinase Profiling: To definitively identify potential off-target kinases, consider performing a comprehensive in vitro kinase profiling assay. This involves screening this compound against a large panel of kinases to identify any unintended interactions.

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the suspected off-target or by using a specific activator for that pathway, if available.

Q3: What are the potential downstream biological consequences of off-target effects?

A3: While this compound is highly selective, any potential off-target kinase inhibition could lead to a range of unintended biological consequences, depending on the identity and function of the off-target kinase. These could manifest as:

  • Unexpected changes in cell proliferation or viability.

  • Activation or inhibition of signaling pathways unrelated to CDK7.

  • Alterations in gene expression profiles that are not consistent with CDK7-mediated transcriptional regulation.

  • Unforeseen toxicity in cell-based or in vivo models.

It is important to note that preclinical studies in mice, rats, and dogs have shown this compound to have favorable pharmacokinetic properties and to be well-tolerated.[1][3][6][7][8]

Data on Kinase Selectivity

The following table summarizes the reported selectivity of this compound against other CDKs based on available preclinical data.

KinaseSelectivity relative to CDK7
CDK1High
CDK2High
CDK4High
CDK6High
CDK9High
CDK12High

Note: "High" selectivity indicates that a significantly higher concentration of this compound is required to inhibit these kinases compared to CDK7, suggesting a low probability of off-target inhibition at typical experimental concentrations.

Experimental Protocols

Protocol: Assessing Kinase Inhibitor Selectivity via In Vitro Kinase Assay

This protocol provides a general framework for determining the selectivity of a kinase inhibitor like this compound against a panel of kinases.

1. Reagents and Materials:

  • Purified, active kinase enzymes (CDK7 and potential off-target kinases).
  • Specific peptide or protein substrates for each kinase.
  • ATP (Adenosine triphosphate).
  • Kinase reaction buffer.
  • This compound at a range of concentrations.
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent).
  • Microplate reader compatible with the chosen detection method.

2. Procedure:

  • Prepare serial dilutions of this compound.
  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
  • Add the diluted this compound to the appropriate wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Measure the signal on a microplate reader.

3. Data Analysis:

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the positive control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 (half-maximal inhibitory concentration) value for each kinase by fitting the data to a dose-response curve.
  • The selectivity is determined by comparing the IC50 value for the target kinase (CDK7) to the IC50 values for other kinases. A significantly higher IC50 for other kinases indicates high selectivity.

Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates Ser5/7 Transcription Gene Transcription RNA_Pol_II->Transcription CDK4_6 CDK4/6 Cell_Cycle_Progression Cell Cycle Progression CDK4_6->Cell_Cycle_Progression G1 Phase CDK2 CDK2 CDK2->Cell_Cycle_Progression S Phase CDK1 CDK1 CDK1->Cell_Cycle_Progression M Phase CDK7 CDK7 CDK7->TFIIH Activates CDK7->CDK4_6 Activates (via T-loop phosphorylation) CDK7->CDK2 Activates (via T-loop phosphorylation) CDK7->CDK1 Activates (via T-loop phosphorylation) This compound This compound This compound->CDK7 Inhibits

Caption: The dual role of CDK7 in transcription and cell cycle control.

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed Purity Verify Compound Purity and Integrity Start->Purity Dose_Response Perform Dose-Response Analysis Purity->Dose_Response Controls Use Appropriate Controls (Negative and Orthogonal) Dose_Response->Controls Kinase_Screen Conduct In Vitro Kinase Profiling Screen Controls->Kinase_Screen If phenotype persists Hypothesis Formulate Hypothesis for Potential Off-Target Kinase_Screen->Hypothesis Rescue Design and Perform Rescue Experiment Hypothesis->Rescue Conclusion Draw Conclusion on Off-Target Effect Rescue->Conclusion

Caption: A workflow for investigating potential off-target effects.

References

SHR5428 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SHR5428, a potent and selective CDK7 inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][4][5] By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of critical oncogenes, making it a valuable tool for cancer research, particularly in areas like triple-negative breast cancer.[6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] As a general guideline, the compound is typically shipped at room temperature in the continental US, but storage conditions may vary for other locations.[1] It is best practice to protect the compound from light and moisture. For long-term storage, it is advisable to store it at -20°C or -80°C, especially once dissolved in a solvent.

Q3: In which solvents is this compound soluble?

Q4: What is the selectivity profile of this compound?

A4: this compound is a highly selective inhibitor of CDK7. It has been shown to have high selectivity over other cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, and CDK9.[2][6] This selectivity is crucial for minimizing off-target effects and for specifically studying the biological functions of CDK7.

Stability and Storage Conditions

While detailed quantitative stability data is often proprietary, the following table summarizes the general best practices for storing and handling this compound to ensure its stability and performance in experiments.

ConditionRecommendationRationale
Solid Form (Lyophilized Powder) Store at -20°C or -80°C for long-term storage. For short-term storage, it can be kept at room temperature.Minimizes degradation over extended periods.
In Solution (e.g., in DMSO) Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.Solvated compounds may be less stable than in their solid form. Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles.
Light Exposure Store in a light-protected vial or container.As with many complex organic molecules, exposure to UV light can lead to photodegradation.
Handling Use appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle in a well-ventilated area.Standard laboratory safety practice for handling chemical compounds.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause:

    • Compound Instability: The this compound stock solution may have degraded.

    • Inconsistent Cell Seeding: Variations in the initial number of cells can lead to variability in results.

    • Assay Duration: The incubation time may not be optimal for observing the effects of this compound on the specific cell line being used.

  • Solution:

    • Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

    • Standardize your cell seeding protocol to ensure a consistent number of cells in each well.

    • Optimize the assay duration. A 72-hour incubation is a common starting point, but this may need to be adjusted based on the doubling time of your cell line.

Problem 2: No significant decrease in the phosphorylation of RNA Polymerase II (Pol II) after treatment with this compound.

  • Possible Cause:

    • Insufficient Drug Concentration or Incubation Time: The concentration of this compound or the duration of the treatment may be too low to elicit a detectable response.

    • Cellular Resistance: The cells may have intrinsic or acquired resistance mechanisms that prevent the inhibitor from reaching its target.

  • Solution:

    • Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.

    • If resistance is suspected, consider using cell lines known to be sensitive to CDK7 inhibitors as a positive control.

Experimental Protocols

Protocol: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II, a direct substrate of CDK7.

  • Cell Culture and Treatment:

    • Plate your cells of interest and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total RNAPII and phosphorylated RNAPII (e.g., Ser5-P) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH RNAPII_CTD RNA Pol II (CTD) TFIIH->RNAPII_CTD phosphorylates pRNAPII_CTD p-RNA Pol II (Ser5/7) Transcription_Initiation Transcription Initiation pRNAPII_CTD->Transcription_Initiation CDK1_2_4_6 CDK1/2/4/6 pCDK1_2_4_6 p-CDK1/2/4/6 (Active) Cell_Cycle_Progression Cell Cycle Progression pCDK1_2_4_6->Cell_Cycle_Progression CDK7_CyclinH_MAT1 CDK7/Cyclin H/MAT1 (CAK Complex) CDK7_CyclinH_MAT1->TFIIH component of CDK7_CyclinH_MAT1->CDK1_2_4_6 phosphorylates This compound This compound This compound->CDK7_CyclinH_MAT1 inhibits

Caption: The dual role of CDK7 in transcription and cell cycle regulation.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blotting C->D E 5. Detection of p-RNAPII D->E F 6. Data Analysis E->F

Caption: Workflow for assessing this compound activity via Western Blot.

References

Technical Support Center: SHR5428 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SHR5428 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription. By inhibiting CDK7, this compound can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[3]

Q2: In which cancer models has this compound shown preclinical in vivo efficacy?

A2: this compound has demonstrated dose-dependent tumor growth inhibition in a triple-negative breast cancer (TNBC) xenograft model using the HCC70 cell line.[1]

Q3: What are the known pharmacokinetic properties of this compound in preclinical models?

A3: this compound has shown favorable pharmacokinetic profiles in mice, rats, and dogs.[1] For detailed parameters, please refer to the quantitative data tables below.

Q4: What is the established route of administration for this compound in in vivo studies?

A4: this compound has been shown to be orally efficacious.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: High Variability in Tumor Growth Between Animals
  • Question: We are observing significant variability in tumor growth rates in our this compound xenograft study, making it difficult to assess efficacy. What could be the cause and how can we mitigate this?

  • Answer: Variability in xenograft tumor growth is a common challenge. Several factors can contribute to this:

    • Cell Health and Passage Number: Ensure that the HCC70 cells used for implantation are healthy, have a consistent and low passage number, and exhibit high viability.

    • Implantation Technique: Standardize the injection volume, cell concentration, and anatomical location for subcutaneous implantation. The use of Matrigel can sometimes improve tumor take-rate and consistency.

    • Animal Health and Husbandry: Use animals of the same age, sex, and genetic background. House them under identical conditions to minimize environmental variables.

    • Tumor Measurement: Employ consistent and accurate methods for tumor measurement. Caliper measurements should be performed by the same individual to reduce inter-operator variability.

Issue 2: Lack of Expected Anti-Tumor Efficacy
  • Question: Our in vivo study with this compound is not showing the expected tumor growth inhibition. What are the potential reasons?

  • Answer: A lack of efficacy can stem from several experimental factors:

    • Drug Formulation and Administration: Ensure the oral formulation of this compound is homogenous and the dose is accurately administered. For compounds with poor solubility, the choice of vehicle is critical. Consider performing a preliminary pharmacokinetic study to confirm adequate drug exposure in your model.

    • Dosing Regimen: The dosing schedule (e.g., once daily) and duration of treatment are critical. The reported efficacious studies with this compound in the HCC70 model used a once-a-day oral administration for 21 days.

    • Tumor Burden at Treatment Initiation: The size of the tumors when treatment begins can influence the outcome. It is advisable to start treatment when tumors are well-established but not overly large.

    • Model System: While this compound has shown efficacy in the HCC70 model, its effectiveness can vary in other cancer models.

Issue 3: Observed Toxicity or Adverse Effects in Treated Animals
  • Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in the animals treated with this compound. How should we address this?

  • Answer: While this compound is reported to be well-tolerated in preclinical models, adverse effects can occur.

    • Dose-Related Toxicity: The observed toxicity may be dose-dependent. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal strain.

    • Vehicle-Related Toxicity: The vehicle used for oral administration could be contributing to the observed toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration.

    • Off-Target Effects: Although this compound is a selective CDK7 inhibitor, off-target effects cannot be entirely ruled out, especially at higher doses. Careful monitoring of animal health is crucial. Common toxicities associated with some CDK7 inhibitors include gastrointestinal adverse events and myelosuppression.[4]

    • Monitoring: Closely monitor animal body weight, food and water intake, and general appearance. If significant toxicity is observed, consider reducing the dose or adjusting the treatment schedule.

Quantitative Data

Table 1: In Vivo Efficacy of this compound in HCC70 Xenograft Model

Dose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (TGI)
339%
1061%
3083%

Source: Data compiled from preclinical studies of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
Mouse2 (p.o.)1160.251390.7
Rat2 (p.o.)1200.55562.6
Dog2 (p.o.)5432.041014.9

Source: Data compiled from preclinical studies of this compound.

Experimental Protocols

Protocol 1: HCC70 Xenograft Mouse Model
  • Cell Culture: Culture HCC70 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation:

    • Harvest sub-confluent HCC70 cells using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks of age.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups.

Protocol 2: Oral Administration of this compound
  • Formulation Preparation (General Guidance):

    • Due to the likely low aqueous solubility of this compound, a suspension formulation is often necessary for oral gavage.

    • A common vehicle for such compounds is 0.5% (w/v) methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween 80 in sterile water.

    • To prepare the formulation, first, accurately weigh the required amount of this compound.

    • Create a paste by adding a small amount of the vehicle to the compound.

    • Gradually add the remaining vehicle while continuously stirring or sonicating to ensure a homogenous suspension.

    • Prepare the formulation fresh daily or as stability data permits.

  • Dosing:

    • Administer the this compound formulation or vehicle control to the mice via oral gavage using an appropriate gauge gavage needle.

    • The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).

    • Administer the treatment once daily (q.d.) for the duration of the study (e.g., 21 days).

  • Monitoring:

    • Monitor the body weight of the animals 2-3 times per week as an indicator of general health and potential toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

SHR5428_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation Transcription_Factors Oncogenic Transcription Factors RNA_Pol_II->Transcription_Factors Activation Gene_Expression Aberrant Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression CDK4_6 CDK4/6 CDK4_6->Cell_Cycle_Progression CDK2 CDK2 CDK2->Cell_Cycle_Progression CDK1 CDK1 CDK1->Cell_Cycle_Progression CDK7 CDK7 CDK7->TFIIH CDK7->CDK4_6 Activation CDK7->CDK2 Activation CDK7->CDK1 Activation This compound This compound This compound->CDK7 Inhibition

Caption: this compound inhibits CDK7, disrupting both transcriptional regulation and cell cycle control.

Experimental_Workflow start Start cell_culture HCC70 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Oral Administration of This compound or Vehicle (Once Daily) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis finish End analysis->finish

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

Troubleshooting_Logic cluster_variability High Variability cluster_efficacy Lack of Efficacy cluster_toxicity Toxicity Observed start Unexpected In Vivo Result issue Identify the Issue start->issue check_cells Check Cell Health and Passage Number issue->check_cells High Variability check_formulation Verify Drug Formulation and Administration issue->check_formulation Lack of Efficacy check_dose Evaluate Dose Level (MTD study) issue->check_dose Toxicity standardize_implant Standardize Implantation Technique check_cells->standardize_implant standardize_animals Standardize Animal Husbandry standardize_implant->standardize_animals check_dosing Confirm Dosing Regimen check_formulation->check_dosing check_tumor_burden Assess Tumor Burden at Treatment Start check_dosing->check_tumor_burden check_vehicle Assess Vehicle Toxicity check_dose->check_vehicle monitor_health Intensify Animal Health Monitoring check_vehicle->monitor_health

Caption: A logical approach to troubleshooting common issues in this compound in vivo experiments.

References

Technical Support Center: Mechanisms of Resistance to SHR5428

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented here is based on established mechanisms of resistance to other CDK7 inhibitors and related targeted therapies, providing a framework for investigating potential resistance to this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased response to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound, a non-covalent CDK7 inhibitor, can arise through several mechanisms. Based on studies with other non-covalent CDK7 inhibitors like samuraciclib, a primary mechanism to investigate is the acquisition of point mutations in the CDK7 gene itself.[1][2][3] Specifically, a mutation of the highly conserved aspartate residue at position 97 to asparagine (D97N) has been shown to reduce the binding affinity of non-covalent inhibitors.[1][2][3]

Other potential mechanisms, extrapolated from the broader class of kinase inhibitors, include the activation of compensatory or "bypass" signaling pathways that allow cancer cells to circumvent the effects of CDK7 inhibition, and the upregulation of drug efflux pumps that actively remove this compound from the cell.

Q2: How can we determine if our this compound-resistant cells have a mutation in the CDK7 gene?

To identify mutations in the CDK7 gene, you should sequence the coding region of CDK7 in both your resistant and parental (sensitive) cell lines. A significant change to look for is the D97N mutation.[1][2][3]

Q3: If a CDK7 mutation is not detected, what other mechanisms should we investigate?

If sequencing does not reveal any mutations in CDK7, you should consider the following possibilities:

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of CDK7. Pathways such as the PI3K/AKT/mTOR and MAPK pathways are common culprits in resistance to targeted therapies.[4]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can lead to resistance by actively pumping the drug out of the cell. This is a known resistance mechanism for some covalent CDK7 inhibitors.[5]

  • Alterations in Cell Cycle Machinery: Given that CDK7 is a CDK-activating kinase (CAK), changes in the expression or activity of other cell cycle components, such as overexpression of CDK2, CDK4, or cyclins, could potentially contribute to resistance.[4][6]

Q4: Our this compound-resistant cells show an altered morphology, consistent with Epithelial-to-Mesenchymal Transition (EMT). Could this be related to resistance?

EMT has been associated with resistance to various targeted therapies.[7] While some studies suggest that cells that have undergone EMT may be more sensitive to CDK7 inhibitors, the relationship is complex and may be context-dependent.[7] It is plausible that EMT-related signaling pathways could contribute to a reduced reliance on the pathways inhibited by this compound.

Troubleshooting Guides

Guide 1: Investigating On-Target Mutations in CDK7

Issue: Suspected acquired resistance to this compound in a cancer cell line following prolonged treatment.

Troubleshooting Workflow:

  • Confirm Resistance: Perform a dose-response assay (e.g., IC50 determination) to quantify the shift in sensitivity to this compound between the parental and suspected resistant cell lines.

  • Sequence CDK7: Extract genomic DNA from both parental and resistant cell lines and sequence the entire coding region of the CDK7 gene. Pay close attention to the codon for Aspartate 97.

  • Analyze Sequencing Data: Compare the CDK7 sequences from the resistant and parental cells to identify any mutations.

  • Functional Validation (Optional): If a mutation is identified, you can use site-directed mutagenesis to introduce the same mutation into the parental cell line to confirm that it confers resistance to this compound.

Experimental Protocol: Sanger Sequencing of the CDK7 Gene

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and this compound-resistant cell lines using a commercially available kit.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the human CDK7 gene. Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results with the reference sequence for human CDK7 to identify any mutations.

Data Presentation: Illustrative IC50 Shift in Resistant Cells

Cell LineThis compound IC50 (nM)Fold Change in ResistanceCDK7 D97N Mutation
Parental101xNot Detected
Resistant50050xDetected

Visualization: Logic Diagram for Investigating CDK7 Mutations

start Observe Decreased Efficacy of this compound confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance sequence_cdk7 Sequence CDK7 Gene confirm_resistance->sequence_cdk7 analyze_data Analyze Sequencing Data sequence_cdk7->analyze_data mutation_found Mutation Found? (e.g., D97N) analyze_data->mutation_found no_mutation No Mutation Found mutation_found->no_mutation No validate_mutation Functional Validation of Mutation mutation_found->validate_mutation Yes investigate_other Investigate Other Mechanisms no_mutation->investigate_other end Resistance Mechanism Identified validate_mutation->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK7 CDK7 CDK7->Proliferation This compound This compound This compound->CDK7

References

Technical Support Center: Overcoming SHR5428 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR5428, a selective and noncovalent CDK7 inhibitor. The information provided is intended to help users anticipate and address potential challenges during their experiments, with a focus on the issue of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and selective noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to promote cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this kinase.

Q2: What are the expected cellular effects of this compound treatment in sensitive cancer cell lines?

A2: In sensitive cancer cell lines, particularly those like triple-negative breast cancer (TNBC), this compound is expected to induce a dose-dependent inhibition of cell proliferation and viability.[1] Mechanistically, you should observe effects consistent with CDK7 inhibition, including:

  • Cell cycle arrest , typically at the G1/S transition.

  • Induction of apoptosis .

  • Downregulation of transcription , particularly of super-enhancer-associated genes and key oncogenes.

Q3: My cancer cells are not responding to this compound. What are the potential reasons?

A3: If your cells are not responding to this compound, it could be due to several factors:

  • Intrinsic Resistance: The cell line may have inherent characteristics that make it non-responsive to CDK7 inhibition. This could include pre-existing mutations in the CDK7 pathway or a low dependence on CDK7 for survival.

  • Acquired Resistance: If the cells were initially sensitive and have become non-responsive over time with treatment, they may have developed acquired resistance.

  • Experimental Issues: It is also important to rule out experimental variables such as incorrect drug concentration, degradation of the compound, or issues with the cell culture itself.

Q4: What are the hypothesized mechanisms of acquired resistance to this compound?

A4: While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential mechanisms could include:

  • Target Alteration: Mutations in the CDK7 gene that prevent this compound from binding effectively.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the loss of CDK7 activity. This could involve other CDKs or parallel survival pathways like the PI3K/AKT/mTOR pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in Cell Cycle Machinery: Changes in the expression or function of other cell cycle proteins, such as cyclins or other CDK inhibitors, that override the effect of this compound.

Troubleshooting Guides

Guide 1: Investigating Lack of Response to this compound

If your cells are showing a lack of response to this compound, follow this workflow to troubleshoot the issue:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Investigating Resistance cluster_3 Overcoming Resistance A Cancer cells show poor response to this compound B Verify Drug Integrity and Concentration A->B Step 1 C Confirm Cell Line Identity and Health B->C Step 2 D Perform Dose-Response Curve (MTT Assay) C->D Step 3 E Assess Target Engagement (Western Blot for p-RPB1) D->E Step 4 F Develop Resistant Cell Line E->F If target is engaged but no response G Analyze Gene Expression (qPCR/RNA-seq) F->G H Evaluate Bypass Pathways (Western Blot for p-AKT, etc.) F->H I Sequence CDK7 Gene F->I J Test Combination Therapies G->J H->J I->J G cluster_0 This compound Mechanism of Action This compound This compound CDK7 CDK7 This compound->CDK7 CAK CAK Complex (CDK7, Cyclin H, MAT1) CDK7->CAK TFIIH TFIIH Complex CDK7->TFIIH CellCycleCDKs CDK1, CDK2, CDK4, CDK6 CAK->CellCycleCDKs Phosphorylates RPB1 RNA Pol II (RPB1) TFIIH->RPB1 Phosphorylates CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle Transcription Transcription Initiation RPB1->Transcription G cluster_1 Potential this compound Resistance Mechanisms Resistance This compound Resistance TargetMutation CDK7 Mutation Resistance->TargetMutation Bypass Bypass Pathway Activation (e.g., PI3K/AKT) Resistance->Bypass Efflux Increased Drug Efflux (ABC Transporters) Resistance->Efflux CellCycleAlt Cell Cycle Machinery Alterations Resistance->CellCycleAlt

References

Technical Support Center: Improving the Bioavailability of SHR5428

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the oral bioavailability of SHR5428 during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical species?

A1: this compound has demonstrated variable oral bioavailability across different preclinical species. Published data indicates a bioavailability of 32% in mice, 44% in rats, and 92% in dogs.[1][2] These favorable pharmacokinetic properties suggest good oral absorption potential, particularly in higher species.[3][4][5]

Q2: What are the known pharmacokinetic parameters for this compound?

A2: Pharmacokinetic studies at a dose of 2 mg/kg have established key parameters for this compound across mice, rats, and dogs. A summary of these parameters is provided in the data table below.

Q3: The bioavailability of this compound is lower in rodents than in dogs. Why might this be the case?

A3: The observed species-specific differences in bioavailability can be attributed to several factors, including variations in first-pass metabolism in the gut and liver, differences in gastrointestinal tract physiology, and potential transporter effects. The higher bioavailability in dogs may suggest that first-pass metabolism is less extensive in this species compared to rodents.

Q4: Is this compound a substrate for any efflux transporters that might limit its absorption?

A4: Currently, there is no publicly available information detailing whether this compound is a substrate for common efflux transporters like P-glycoprotein (P-gp). If inconsistent absorption or low bioavailability is observed, investigating the role of efflux transporters could be a valid line of inquiry.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to inconsistent dissolution; food effects; improper dosing technique.Consider formulation strategies to improve solubility, such as micronization or amorphous solid dispersions. Standardize feeding protocols for study animals. Ensure accurate and consistent oral gavage technique.
Lower than expected plasma exposure (AUC). Low dissolution rate; significant first-pass metabolism; poor membrane permeability.Evaluate the solid-state properties of the compound. Employ bioavailability enhancement techniques like lipid-based formulations or particle size reduction.[6][7]
Non-linear dose-exposure relationship. Saturation of absorption mechanisms (e.g., transporters) at higher doses; solubility-limited absorption.Investigate the solubility of this compound at different pH values representative of the gastrointestinal tract. If solubility is a limiting factor, focus on enabling formulations.[8]

Quantitative Data Summary

For ease of comparison, the pharmacokinetic parameters of this compound following a 2 mg/kg oral dose are summarized in the table below.[1][2][9]

Parameter Mouse Rat Dog
Cmax (ng/mL) 116120543
AUC (ng/mL*h) 1395564101
t1/2 (h) 0.72.64.9
Bioavailability (F%) 324492

Experimental Protocols

Below are detailed methodologies for key experiments aimed at enhancing the bioavailability of poorly soluble drugs like this compound.

Protocol 1: Particle Size Reduction via Micronization

  • Objective: To increase the surface area of this compound, thereby enhancing its dissolution rate.[10]

  • Materials: this compound, appropriate vehicle (e.g., 0.5% methylcellulose), micronization equipment (e.g., jet mill).

  • Methodology:

    • Subject a known quantity of this compound to the micronization process according to the equipment manufacturer's instructions.

    • Characterize the particle size distribution of the micronized and unmicronized drug substance using laser diffraction.

    • Prepare suspensions of both micronized and unmicronized this compound in the selected vehicle at the desired concentration.

    • Administer the formulations to fasted preclinical models (e.g., rats) via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process plasma and analyze for this compound concentrations using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters and compare the bioavailability of the micronized versus unmicronized formulation.

Protocol 2: Formulation as an Amorphous Solid Dispersion (ASD)

  • Objective: To improve the solubility and dissolution of this compound by converting it from a crystalline to a higher-energy amorphous form.[7]

  • Materials: this compound, suitable polymer carrier (e.g., PVP, HPMC-AS), solvent system, spray dryer or hot-melt extruder.

  • Methodology:

    • Dissolve this compound and the selected polymer in a common solvent.

    • Generate the ASD using a spray dryer or hot-melt extruder.

    • Characterize the resulting solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Assess the dissolution profile of the ASD compared to the crystalline drug in biorelevant media.

    • Prepare the ASD for in vivo administration by reconstituting it in an appropriate vehicle.

    • Conduct a pharmacokinetic study as described in Protocol 1 to evaluate the improvement in oral bioavailability.

Protocol 3: Development of a Lipid-Based Formulation

  • Objective: To enhance the absorption of this compound by dissolving it in a lipid-based system, which can facilitate lymphatic transport and bypass first-pass metabolism.[7]

  • Materials: this compound, various lipids (e.g., long- and medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., ethanol, propylene (B89431) glycol).

  • Methodology:

    • Screen the solubility of this compound in various lipids, surfactants, and co-solvents to identify suitable excipients.

    • Construct ternary phase diagrams to identify self-emulsifying regions for self-nanoemulsifying drug delivery systems (SNEDDS).

    • Prepare several prototype lipid-based formulations with varying compositions.

    • Characterize the formulations for properties such as droplet size upon emulsification, drug loading, and stability.

    • Conduct an in vivo pharmacokinetic study as detailed in Protocol 1 to compare the bioavailability of the optimal lipid-based formulation against a simple suspension.

Visualizations

BCS_Classification High_Sol High Low_Sol Low Class_I Class I (High Sol, High Perm) Class_III Class III (High Sol, Low Perm) Class_II Class II (Low Sol, High Perm) Class_IV Class IV (Low Sol, Low Perm) High_Perm High Low_Perm Low Rec_II Focus on solubility enhancement: - Particle size reduction - Solid dispersions - Lipid formulations Class_II->Rec_II Rec_III Focus on permeability enhancement: - Permeation enhancers - Efflux transporter inhibitors Class_III->Rec_III Rec_IV Complex challenge: Combine solubility and permeability enhancement Class_IV->Rec_IV

Caption: BCS framework for selecting a bioavailability enhancement strategy.

Bioavailability_Enhancement_Workflow Start Start: Low Bioavailability Observed Formulation_Dev Develop Enhanced Formulation (e.g., ASD, Micronization, Lipid-based) Start->Formulation_Dev In_Vitro_Test In Vitro Characterization - Dissolution Testing - Physical Stability Formulation_Dev->In_Vitro_Test PK_Study In Vivo PK Study (Rodent Model) In_Vitro_Test->PK_Study Data_Analysis Analyze PK Data: Compare AUC and Cmax to Control Formulation PK_Study->Data_Analysis Collect Samples Success Success: Bioavailability Improved Data_Analysis->Success Statistically Significant Increase? Failure Iterate: Refine Formulation or Select New Strategy Data_Analysis->Failure No Significant Improvement Failure->Formulation_Dev

Caption: Workflow for evaluating formulation impact on bioavailability.

References

Validation & Comparative

A Comparative Analysis of SHR5428 and Other CDK7 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4] Inhibition of CDK7 offers a novel strategy to combat cancer, and several small molecule inhibitors are currently under preclinical and clinical investigation. This guide provides a comparative overview of the efficacy of a novel CDK7 inhibitor, SHR5428, with other notable CDK7 inhibitors in development, supported by available experimental data.

Introduction to CDK7 Inhibition

CDK7 is a critical component of two key cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3][4] As part of CAK, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step in the initiation and regulation of transcription.[1][3] By inhibiting CDK7, small molecules can simultaneously halt the cell cycle and suppress the transcription of key oncogenes, leading to anti-tumor effects.[1][2]

This guide will focus on the preclinical efficacy of this compound and compare it with other CDK7 inhibitors, including Samuraciclib (CT7001), SY-5609, and Q901, for which preclinical data is available.

Comparative Efficacy of CDK7 Inhibitors

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and other selected CDK7 inhibitors.

In Vitro Potency and Cellular Activity
InhibitorTargetIC50 (nM)Cell LineCellular Activity (IC50/GI50, nM)Source
This compound CDK72.3MDA-MB-468 (Triple-Negative Breast Cancer)6.6[5]
Samuraciclib (CT7001) CDK741MDA-MB-468 (Triple-Negative Breast Cancer)220[6]
MCF7 (Breast Cancer)180[6]
SY-5609 CDK7Sub-nanomolar (Kd)-Low nanomolar in TNBC and ovarian cancer cell lines[7]
Q901 CDK710OVCAR3 (Ovarian Cancer)45[8]
DU145 (Prostate Cancer)68[8]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro. GI50 (growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Kd (dissociation constant) is a measure of binding affinity. Direct comparison of these values should be made with caution due to potential variations in experimental conditions between studies.

In Vivo Efficacy in Xenograft Models
InhibitorCancer ModelDosingTumor Growth Inhibition (TGI) / OutcomeSource
This compound HCC70 (Triple-Negative Breast Cancer) Xenograft3, 10, 30 mg/kg, p.o., q.d.39%, 61%, and 83% TGI, respectively[5]
Samuraciclib (CT7001) CRPC XenograftOral administrationRepresses tumor growth[9]
SY-5609 HCC70 (Triple-Negative Breast Cancer) Xenograft2 mg/kg, p.o., q.d.Induces regression[10]
Colorectal Cancer PDX modelsOral gavage, q.d. for 21 daysRobust TGI, including regressions[11]
Q901 OVCAR3 (Ovarian Cancer) Xenograft3 and 10 mg/kgSignificant TGI[8]
DU145 (Prostate Cancer) Xenograft3 and 10 mg/kgSignificant TGI, greater effect than docetaxel[8]

Note: p.o. - per os (by mouth); q.d. - quaque die (every day); CRPC - Castration-Resistant Prostate Cancer; PDX - Patient-Derived Xenograft. TGI indicates the percentage of tumor growth inhibition compared to a control group.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, proprietary details of the protocols used in the cited studies are not fully available in the public domain, this section outlines the general methodologies for the key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

General Protocol:

  • Reagents and Materials: Recombinant CDK7/cyclin H/MAT1 complex, a suitable peptide substrate, ATP (often radiolabeled [γ-³²P]-ATP or used in a system with a fluorescent readout), kinase buffer, and the test inhibitor at various concentrations.

  • Procedure:

    • The kinase reaction is initiated by mixing the CDK7 complex, substrate, and ATP in the kinase buffer.

    • The test inhibitor is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.[12][13]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (e.g., MTT Assay)

Objective: To assess the effect of a compound on the viability and/or proliferation of cancer cells.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]

  • Treatment: The cells are then treated with the test inhibitor at various concentrations for a specific duration (e.g., 72 hours).[14]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.[14][15]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).[14][15]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[14][15]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

General Protocol:

  • Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[16][17][18]

  • Cell Implantation: A specific number of human cancer cells (e.g., HCC70) are suspended in a suitable medium (sometimes mixed with Matrigel) and injected subcutaneously or orthotopically into the mice.[16][17][18]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dose, route (e.g., oral gavage), and schedule.[11]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and general health of the mice are also monitored.

  • Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated at the end of the study to determine the efficacy of the treatment.[11]

Visualizing Mechanisms and Workflows

CDK7 Signaling Pathway

The following diagram illustrates the dual role of CDK7 in regulating the cell cycle and transcription, which are the primary mechanisms targeted by inhibitors like this compound.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Pol_II RNA Polymerase II TFIIH->Pol_II phosphorylates CTD CDK7_H_M_T CDK7/CycH/MAT1 CDK7_H_M_T->TFIIH associates with Transcription Transcription Pol_II->Transcription initiates CDK7_H_M_C CDK7/CycH/MAT1 (CAK Complex) CDK4_6 CDK4/6 CDK7_H_M_C->CDK4_6 activates CDK2 CDK2 CDK7_H_M_C->CDK2 activates CDK1 CDK1 CDK7_H_M_C->CDK1 activates G1_S G1/S Transition CDK4_6->G1_S S_Phase S Phase CDK2->S_Phase G2_M G2/M Transition CDK1->G2_M CDK7_Inhibitor CDK7 Inhibitor (e.g., this compound) CDK7_Inhibitor->CDK7_H_M_T CDK7_Inhibitor->CDK7_H_M_C Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis arrow arrow Reagents Prepare Reagents: - CDK7 Enzyme - Substrate - ATP - Kinase Buffer Mix Mix Enzyme, Substrate, and Inhibitor Reagents->Mix Inhibitor Prepare Serial Dilutions of CDK7 Inhibitor Inhibitor->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylation (e.g., Radioactivity, Fluorescence) Stop->Quantify Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Quantify->Analyze Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis arrow arrow Cell_Culture Culture Human Cancer Cells Implantation Implant Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer Administer CDK7 Inhibitor or Vehicle Randomize->Administer Monitor Monitor Tumor Volume & Animal Health Administer->Monitor Endpoint End of Study Monitor->Endpoint Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->Calculate_TGI Analyze_Data Statistical Analysis of Results Calculate_TGI->Analyze_Data

References

A Head-to-Head Comparison of SHR5428 and THZ1 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer therapeutics, targeting transcriptional dependencies has emerged as a promising strategy. Cyclin-dependent kinase 7 (CDK7) plays a pivotal role in regulating both the cell cycle and transcription, making it an attractive target for drug development. This guide provides a detailed comparison of two prominent CDK7 inhibitors, SHR5428 and THZ1, for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundTHZ1
Mechanism of Action Selective, noncovalent inhibitor of CDK7Covalent inhibitor of CDK7, also inhibits CDK12 and CDK13
Binding Site ATP-binding pocketCovalently modifies Cysteine 312 outside the kinase domain
Oral Bioavailability Orally activePrimarily used in preclinical in vivo studies via injection
Selectivity High selectivity over other CDKsAlso inhibits CDK12 and CDK13
Development Stage PreclinicalWidely studied in preclinical research

Quantitative Data Summary

In Vitro Efficacy: Enzymatic and Cellular Activity
CompoundTargetAssay TypeIC50Cell LineReference
This compound CDK7Enzymatic2.3 nM-[1][2]
CDK7Cellular6.6 nMMDA-MB-468 (Triple-Negative Breast Cancer)[1][2]
THZ1 CDK7Enzymatic3.2 nM-[3][4][5]
-Cellular50 nMJurkat (T-ALL)[3]
-Cellular0.55 nMLoucy (T-ALL)[3]
In Vivo Efficacy: Xenograft Models
CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Reference
This compound HCC70 (Breast Cancer) Xenograft3 mg/kg, PO, daily39%[2]
10 mg/kg, PO, daily61%[2]
30 mg/kg, PO, daily83%[2]
THZ1 KOPTK1 (T-ALL) Xenograft10 mg/kg, twice dailyEfficacy demonstrated[3]
Pharmacokinetic Parameters of this compound (2 mg/kg, PO)
SpeciesCmaxAUCOral Bioavailability (F)Reference
Mouse 116 ng/mL139 ng/mL·h0.7 h32%[2]
Rat 120 ng/mL556 ng/mL·h2.6 h44%[2]
Dog 543 ng/mL4101 ng/mL·h4.9 h92%[2]

Mechanism of Action and Signaling Pathways

Both this compound and THZ1 target CDK7, a key component of the transcription factor IIH (TFIIH) complex. TFIIH is essential for initiating transcription by RNA polymerase II (RNAP II) and for nucleotide excision repair. By inhibiting CDK7, these compounds disrupt the phosphorylation of the C-terminal domain (CTD) of RNAP II, leading to a global downregulation of transcription. This is particularly detrimental to cancer cells that are highly dependent on the continuous expression of oncogenes for their survival, a phenomenon known as transcriptional addiction.

Furthermore, CDK7 acts as a CDK-activating kinase (CAK), responsible for activating other CDKs involved in cell cycle progression, such as CDK1, CDK2, CDK4, and CDK6.[6][7] Inhibition of this function can lead to cell cycle arrest.

THZ1's covalent binding to a unique cysteine residue outside the active site provides a high degree of selectivity and potency.[8][9] However, it also exhibits activity against CDK12 and CDK13, which are also involved in transcriptional regulation.[4][10] In contrast, this compound is a noncovalent inhibitor designed for high selectivity for CDK7 over other CDKs.[11][12]

CDK7_Inhibition_Pathway Mechanism of Action of CDK7 Inhibitors cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control cluster_outcomes Mechanism of Action of CDK7 Inhibitors TFIIH TFIIH Complex CDK7 CDK7 TFIIH->CDK7 contains RNAPII RNA Polymerase II CDK7->RNAPII phosphorylates CTD Transcriptional_Repression Transcriptional Repression Cell_Cycle_Arrest Cell Cycle Arrest Transcription Gene Transcription RNAPII->Transcription initiates CAK CAK Complex (contains CDK7) Other_CDKs CDK1, CDK2, CDK4, CDK6 CAK->Other_CDKs activates Cell_Cycle Cell Cycle Progression Other_CDKs->Cell_Cycle drives This compound This compound This compound->CDK7 inhibits (noncovalent) THZ1 THZ1 THZ1->CDK7 inhibits (covalent) Apoptosis Apoptosis Transcriptional_Repression->Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of CDK7 Inhibitors

Experimental Protocols

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound and THZ1, a common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting

Western blotting is used to assess the effect of the inhibitors on protein expression and phosphorylation status.

  • Cell Lysis: Cells treated with the inhibitors are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNAP II CTD, total RNAP II, cleaved PARP, β-actin as a loading control).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Animal studies are crucial for evaluating the in vivo efficacy of the compounds.

  • Tumor Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of cancer cells.

  • Tumor Growth and Randomization: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally (p.o.) once daily, while THZ1 is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Experimental_Workflow General Experimental Workflow for Inhibitor Comparison cluster_analysis Data Analysis and Comparison Enzymatic_Assay Enzymatic Assays (IC50 vs. CDK7) Compare_Potency Compare Potency Enzymatic_Assay->Compare_Potency Cell_Viability Cell Viability Assays (IC50 in cell lines) Cell_Viability->Compare_Potency Western_Blot Western Blotting (Target engagement, apoptosis) Compare_Efficacy Compare Efficacy Western_Blot->Compare_Efficacy PK_Studies Pharmacokinetic Studies (Oral bioavailability, half-life) Compare_Safety Compare Safety Profile PK_Studies->Compare_Safety Xenograft_Models Xenograft Models (Tumor growth inhibition) Xenograft_Models->Compare_Efficacy Toxicity_Assessment Toxicity Assessment (Body weight, behavior) Toxicity_Assessment->Compare_Safety

General Experimental Workflow

Conclusion

Both this compound and THZ1 are potent inhibitors of CDK7 with demonstrated anti-cancer activity in preclinical models. The key distinction lies in their mechanism of action, with this compound being a selective, noncovalent inhibitor and THZ1 being a covalent inhibitor with a broader kinase profile that includes CDK12 and CDK13. This compound's oral bioavailability presents a significant advantage for clinical development.

The choice between these two compounds for research purposes will depend on the specific scientific question. THZ1, with its extensive characterization in the literature, serves as an excellent tool compound for studying the broader effects of inhibiting transcriptional CDKs. This compound, on the other hand, represents a more clinically translatable candidate due to its selectivity and favorable pharmacokinetic profile. Further head-to-head studies in various cancer models are warranted to fully elucidate their comparative efficacy and safety.

References

A Preclinical Head-to-Head: Comparing CDK7 Inhibitors SHR5428 and SY-1365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription.[1][2] Two promising small molecule inhibitors, SHR5428 and SY-1365, have shown significant preclinical activity. This guide provides an objective comparison of their preclinical data, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

At a Glance: Key Compound Characteristics

FeatureThis compoundSY-1365 (Mevociclib)
Target Cyclin-Dependent Kinase 7 (CDK7)Cyclin-Dependent Kinase 7 (CDK7)
Binding Mechanism Noncovalent[3]Covalent[4]
Administration Route Oral[3]Intravenous[5]
Developer Shanghai Hengrui Pharmaceutical Co. Ltd.Syros Pharmaceuticals

In Vitro Efficacy: Potency and Cellular Activity

Both this compound and SY-1365 have demonstrated potent inhibition of CDK7 enzymatic activity and significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundSY-1365 (Mevociclib)
CDK7 IC₅₀ 2.3 nM[3]~20 nM
CDK7 Kᵢ Not Reported17.4 nM[6]
Cellular IC₅₀ (MDA-MB-468) 6.6 nM[3]Not Reported
Selectivity Profile Highly selective over CDK1, CDK2, CDK4, CDK6, CDK9, CDK12[3]Selective over CDK2 and CDK9
Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeThis compound IC₅₀SY-1365 EC₅₀
MDA-MB-468 Triple-Negative Breast Cancer6.6 nM[3]Low nM[4]
HCC70 Triple-Negative Breast CancerNot ReportedNot Reported
Ovarian Cancer Cell Lines Ovarian CancerNot ReportedLow nM[4]
Colorectal Cancer Cell Lines Colorectal CancerNot ReportedLow nM[4]
Lung Cancer Cell Lines Lung CancerNot ReportedLow nM[4]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of both compounds.

Table 3: In Vivo Efficacy in Xenograft Models
ModelCompoundDosingTumor Growth Inhibition (TGI)Reference
HCC70 Xenograft This compound3 mg/kg, p.o., q.d.39%[3]
10 mg/kg, p.o., q.d.61%[3]
30 mg/kg, p.o., q.d.83%[3]
TNBC PDX Models SY-1365Not SpecifiedSubstantial tumor growth inhibition[4]
Ovarian Cancer PDX Models SY-1365Not SpecifiedTumor growth inhibition in 10 of 17 models, including complete regressions[7]

Pharmacokinetics

Pharmacokinetic profiles are crucial for determining the clinical potential of drug candidates. Data for this compound is available across multiple species.

Table 4: Pharmacokinetic Parameters of this compound
SpeciesDose (p.o.)Cₘₐₓ (ng/mL)AUC (ng·h/mL)t₁/₂ (h)F (%)Reference
Mouse 2 mg/kg1161390.732[2]
Rat 2 mg/kg1205562.644[2]
Dog 2 mg/kg54341014.992[2]

No publicly available pharmacokinetic data for SY-1365 was found in the searched resources.

Mechanism of Action: The CDK7 Signaling Pathway

CDK7 plays a crucial dual role in cellular function by regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[8][9] Inhibition of CDK7 by this compound and SY-1365 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription TFIIH TFIIH Complex TFIIH->RNAPII Phosphorylates CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates Inhibitor This compound / SY-1365 Inhibitor->CDK7

Caption: Dual inhibitory role of this compound and SY-1365 on the CDK7 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections provide representative methodologies for key assays used in the evaluation of this compound and SY-1365.

In Vitro Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prep Prepare Kinase, Substrate, ATP, and Inhibitor (this compound or SY-1365) Solutions start->prep reaction Incubate Kinase, Substrate, and Inhibitor prep->reaction initiate Initiate Reaction with ATP reaction->initiate incubation Incubate at Room Temperature initiate->incubation detect Detect Kinase Activity (e.g., ADP-Glo Assay) incubation->detect analysis Data Analysis: Plot Dose-Response Curve and Calculate IC50 detect->analysis end End analysis->end Western_Blot_Workflow start Start treatment Treat Cells with Inhibitor (this compound or SY-1365) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-phospho-RNAPII Ser5) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

References

Unveiling the Anti-Tumor Potential of SHR5428: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of oncology, this guide provides a comprehensive comparison of the preclinical anti-tumor effects of SHR5428, a novel CDK7 inhibitor, against other CDK7 inhibitors and standard-of-care chemotherapies for triple-negative breast cancer (TNBC). This document synthesizes available experimental data, details methodologies for key experiments, and visualizes critical pathways and workflows to offer an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound is a potent and selective, noncovalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1] Preclinical data demonstrate its significant anti-tumor activity in TNBC models, both in vitro and in vivo. This guide places these findings in context by comparing them with other CDK7 inhibitors in development and established chemotherapeutic agents. The data presented herein is intended to inform further research and development of this promising therapeutic candidate.

Comparative Preclinical Efficacy of CDK7 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for this compound and other notable CDK7 inhibitors.

Table 1: In Vitro Potency of CDK7 Inhibitors

CompoundTargetIC50 (nM)Cell LineIC50 (nM)Reference
This compound CDK72.3MDA-MB-468 (TNBC)6.6[1]
Samuraciclib (CT7001)CDK741MDA-MB-468 (TNBC)220
SY-5609CDK7<0.5HCC70 (TNBC)1
Q901CDK7/CycH/MAT110OVCAR3 (Ovarian)45
DU145 (Prostate)68
TY-2699aCDK7/CycH/MAT19.5HCC70 (TNBC)8 - 511 (across various lines)

Table 2: In Vivo Anti-Tumor Efficacy of CDK7 Inhibitors in Xenograft Models

CompoundCancer TypeCell LineMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compound TNBCHCC70NDG3, 10, 30 mg/kg, p.o., q.d.39%, 61%, 83% TGI, respectively[1]
Samuraciclib (CT7001)Breast CancerMCF7nu/nu-BALB/c100 mg/kg, p.o., daily for 14 days60% TGI
SY-5609TNBCHCC70Not Specified2 mg/kg, p.o., daily for 21 daysTumor regression
Q901Ovarian CancerOVCAR3BALB/c3, 10 mg/kgSignificant TGI
Prostate CancerDU145BALB/c3, 10 mg/kgSignificant TGI
TY-2699aTNBCHCC70Not Specified2.5, 5, 10 mg/kgDose-dependent tumor volume reduction

Comparison with Standard-of-Care Chemotherapy in TNBC Preclinical Models

This section provides a comparative overview of the preclinical efficacy of standard-of-care chemotherapies in TNBC xenograft models.

Table 3: Preclinical Efficacy of Standard-of-Care Chemotherapies in TNBC Xenograft Models

CompoundCell LineMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Paclitaxel (B517696)MDA-MB-231Nude15 mg/kg, i.p., daily for 5 daysT/C = 6.5%[2]
MDA-MB-231Not SpecifiedNot SpecifiedReduced tumor volume[3]
Gemcitabine4T1BALB/c60 mg/kg, i.p., twiceReduced tumor growth[4]
CarboplatinTNBC PDXNOD/SCID40 mg/kg, single doseReduced tumor size[5]

Experimental Protocols

In Vitro Cell Proliferation Assay (Example)
  • Cell Culture: MDA-MB-468 (or other relevant) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control.

  • Incubation: Cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.

Xenograft Tumor Model (General Protocol)
  • Cell Preparation: Cancer cells (e.g., HCC70) are harvested during the exponential growth phase, washed, and resuspended in a sterile solution, often a 1:1 mixture of media and Matrigel.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension containing approximately 5 x 10^6 cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to the specified dosing regimen (e.g., oral gavage, daily). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway and a typical experimental workflow for evaluating an anti-tumor compound.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Regulation TFIIH TFIIH Complex CDK7_CyclinH_MAT1_TFIIH CDK7/Cyclin H/MAT1 TFIIH->CDK7_CyclinH_MAT1_TFIIH contains RNA_Pol_II RNA Polymerase II CDK7_CyclinH_MAT1_TFIIH->RNA_Pol_II Phosphorylates Ser5/7 of CTD Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation enables CDK7_CyclinH_MAT1_CAK CDK7/Cyclin H/MAT1 (CAK Complex) CDK1 CDK1 CDK7_CyclinH_MAT1_CAK->CDK1 Phosphorylates (activates) CDK2 CDK2 CDK7_CyclinH_MAT1_CAK->CDK2 Phosphorylates (activates) CDK4_6 CDK4/6 CDK7_CyclinH_MAT1_CAK->CDK4_6 Phosphorylates (activates) Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M transitions) CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression This compound This compound This compound->CDK7_CyclinH_MAT1_TFIIH Inhibits This compound->CDK7_CyclinH_MAT1_CAK Inhibits Experimental_Workflow start Start cell_culture In Vitro Cell Culture (e.g., MDA-MB-468, HCC70) start->cell_culture proliferation_assay Cell Proliferation Assay (Determine IC50) cell_culture->proliferation_assay xenograft_model Xenograft Model Establishment (e.g., NOD/SCID mice) cell_culture->xenograft_model analysis Data Analysis (Tumor Growth Inhibition) proliferation_assay->analysis treatment Treatment with this compound (Dose-Response) xenograft_model->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection data_collection->analysis end End analysis->end

References

The Evolving Landscape of Triple-Negative Breast Cancer Treatment: A Comparative Look at SHR5428 and a Putative Combination Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – As the quest for more effective treatments for triple-negative breast cancer (TNBC) continues, the selective cyclin-dependent kinase 7 (CDK7) inhibitor, SHR5428, has emerged as a promising therapeutic candidate. While preclinical data has demonstrated its potential as a monotherapy, the true therapeutic power of this compound may lie in its combination with standard chemotherapy. This guide provides a comparative overview of this compound, the current standard-of-care chemotherapy for TNBC, and the potential of a combined therapeutic strategy, drawing insights from clinical investigations of other CDK7 inhibitors.

This compound: A Targeted Approach to Cell Cycle and Transcription Control

This compound is an orally active, selective, and noncovalent inhibitor of CDK7, a key regulator of both the cell cycle and gene transcription.[1][2][3] By inhibiting CDK7, this compound disrupts the cellular machinery responsible for tumor cell proliferation and survival. Preclinical studies have demonstrated its potent anti-tumor activity in TNBC models.

Preclinical Efficacy of this compound Monotherapy

In preclinical studies, this compound has shown significant, dose-dependent inhibition of tumor growth in xenograft models of human TNBC.

Parameter This compound (3 mg/kg) This compound (10 mg/kg) This compound (30 mg/kg)
Tumor Growth Inhibition39%61%83%
In a HCC70 human breast cancer xenograft model.

The Standard of Care: A Foundation of Cytotoxic Chemotherapy

The current mainstay of treatment for TNBC is a combination of cytotoxic chemotherapy agents. These regimens are designed to kill rapidly dividing cancer cells.

Common Standard-of-Care Chemotherapy Regimens for TNBC
Regimen Components Typical Administration
AC-T Doxorubicin (Adriamycin) and Cyclophosphamide, followed by Paclitaxel (Taxol)Given in cycles, typically every 2-3 weeks.
ddAC-T Dose-dense Doxorubicin and Cyclophosphamide, followed by PaclitaxelGiven every 2 weeks with growth factor support.
TC Docetaxel (Taxotere) and CyclophosphamideGiven in cycles, typically every 3 weeks.
Carboplatin-based Carboplatin, often combined with a taxaneGiven in cycles.
Pembrolizumab + Chemo Pembrolizumab (Keytruda) with a chemotherapy backboneFor patients with PD-L1 positive tumors.

The Promise of Combination Therapy: A Synergistic Future

While this compound monotherapy shows promise, the future of targeted therapies often lies in combination with established treatments. The rationale for combining a CDK7 inhibitor like this compound with chemotherapy is to attack the cancer from multiple angles, potentially leading to a more durable response and overcoming resistance.

While direct clinical data for this compound in combination with chemotherapy is not yet available, clinical trials involving other selective CDK7 inhibitors provide a glimpse into the potential of this approach.

Clinical Investigations of Other CDK7 Inhibitors in Combination Therapy
CDK7 Inhibitor Combination Agent(s) Cancer Type Clinical Trial Identifier Status (as of late 2023)
Samuraciclib (B608046) (CT7001) FulvestrantHR+/HER2- Breast CancerNCT03363893Phase 2 data reported, Fast Track designation granted for TNBC with chemotherapy.[4][5]
SY-5609 Gemcitabine +/- Nab-paclitaxelPancreatic Ductal AdenocarcinomaNCT04247126Phase 1/1b ongoing.[6][7]
SY-5609 FulvestrantHR+/HER2- Breast CancerNCT04247126Phase 1 data reported.[6][8]

These trials are exploring the safety and efficacy of combining CDK7 inhibition with other anti-cancer agents, paving the way for future studies with drugs like this compound. The combination of a CDK7 inhibitor with chemotherapy in TNBC is a particularly anticipated area of investigation.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound and the clinical trials of other CDK7 inhibitors are crucial for the scientific community to assess and build upon these findings.

Preclinical Xenograft Model for this compound Efficacy

A representative experimental workflow for evaluating the in vivo efficacy of this compound is as follows:

SHR5428_Xenograft_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Human TNBC cells (e.g., HCC70) implant Subcutaneous implantation into immunocompromised mice start->implant tumor_growth Tumor growth to pre-determined size implant->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization control Vehicle Control (oral gavage) randomization->control shr5428_low This compound (3 mg/kg) (oral gavage) randomization->shr5428_low shr5428_mid This compound (10 mg/kg) (oral gavage) randomization->shr5428_mid shr5428_high This compound (30 mg/kg) (oral gavage) randomization->shr5428_high treatment_period Daily treatment for a specified duration (e.g., 21 days) control->treatment_period shr5428_low->treatment_period shr5428_mid->treatment_period shr5428_high->treatment_period tumor_measurement Tumor volume measurement (e.g., twice weekly) treatment_period->tumor_measurement body_weight Body weight monitoring treatment_period->body_weight endpoint Endpoint analysis: Tumor Growth Inhibition (TGI) tumor_measurement->endpoint body_weight->endpoint CDK7_Combo_Trial_Workflow cluster_phase1 Phase 1: Dose Escalation & Safety cluster_phase2 Phase 2: Efficacy & Safety Expansion phase1_start Enrollment of patients with advanced solid tumors dose_escalation Increasing doses of CDK7 inhibitor with standard dose chemotherapy phase1_start->dose_escalation mtd Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) dose_escalation->mtd phase2_enrollment Enrollment of specific cancer cohorts (e.g., TNBC) mtd->phase2_enrollment Proceed to Phase 2 treatment_rp2d Treatment with CDK7 inhibitor at RP2D + chemotherapy phase2_enrollment->treatment_rp2d efficacy_assessment Primary endpoint: Objective Response Rate (ORR) treatment_rp2d->efficacy_assessment safety_monitoring Secondary endpoints: Safety, PFS, OS treatment_rp2d->safety_monitoring CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK7_CC CDK7/ Cyclin H/ MAT1 CDK46 CDK4/6- Cyclin D CDK7_CC->CDK46 Activates CDK2 CDK2- Cyclin E/A CDK7_CC->CDK2 Activates CDK1 CDK1- Cyclin B CDK7_CC->CDK1 Activates Cell_Cycle_Arrest Cell Cycle Arrest CDK7_CC->Cell_Cycle_Arrest G1_S G1/S Transition CDK46->G1_S CDK2->G1_S G2_M G2/M Transition CDK1->G2_M CDK7_T CDK7/ Cyclin H/ MAT1 (as part of TFIIH) RNAPII RNA Polymerase II (RNAPII) CDK7_T->RNAPII Phosphorylates CTD Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Oncogene_Expression Oncogene Expression Transcription_Initiation->Oncogene_Expression Apoptosis Apoptosis Oncogene_Expression->Apoptosis This compound This compound This compound->CDK7_CC Inhibits This compound->CDK7_T Inhibits Chemotherapy Chemotherapy (e.g., Doxorubicin, Paclitaxel) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

References

Unlocking New Synergies in Oncology: A Comparative Guide to the Potential of SHR5428 in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the rapidly evolving landscape of cancer therapeutics, the strategic combination of targeted agents is paramount to overcoming resistance and enhancing efficacy. This guide provides a comprehensive comparison of the novel, selective CDK7 inhibitor, SHR5428, and its potential synergistic effects when combined with PARP inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore innovative therapeutic strategies.

Introduction to this compound: A Potent and Selective CDK7 Inhibitor

This compound is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[4][5] It is a component of the CDK-activating kinase (CAK) complex, which is essential for cell cycle progression, and is also a part of the general transcription factor TFIIH, linking it directly to the regulation of gene expression.[4]

Preclinical data have demonstrated the potent anti-tumor activity of this compound. It exhibits a strong inhibitory effect on CDK7 enzymatic activity and has shown significant cellular activity in triple-negative breast cancer (TNBC) cell lines.[1][3][5] Furthermore, in vivo studies using a breast cancer xenograft mouse model have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.[2][3]

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of treatment for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations. PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway, the accumulation of DSBs leads to cell death through a mechanism known as synthetic lethality.

The Hypothetical Synergy: A Novel Approach to Inducing "BRCAness"

While PARP inhibitors are highly effective in HR-deficient tumors, their efficacy in HR-proficient cancers is limited. A key strategy to broaden their clinical utility is to induce a state of "BRCAness," or functional HR deficiency, in these tumors. We propose that this compound, through its inhibition of CDK7, could achieve this, creating a powerful synergistic interaction with PARP inhibitors.

The rationale for this hypothesis is rooted in CDK7's role as a transcriptional regulator. Inhibition of CDK7 can lead to the downregulation of key genes involved in the DNA Damage Response (DDR), including those essential for HR repair such as BRCA1 and RAD51. This proposed mechanism is analogous to the established synergy between BET bromodomain inhibitors and PARP inhibitors, where BET inhibitors have been shown to impair the transcription of HR-related genes, thereby sensitizing HR-proficient cancer cells to PARP inhibition.[6][7]

Preclinical Data Supporting the Potential of this Combination

While direct experimental data on the combination of this compound and PARP inhibitors is not yet publicly available, the following sections present relevant preclinical findings for this compound as a monotherapy and for the synergistic combination of other inhibitors with PARP inhibitors, providing a strong basis for future investigation.

Table 1: Preclinical Activity of this compound
ParameterValueCell Line/ModelReference
Enzymatic Activity (IC50) 2.3 nMCDK7[1][8]
Cellular Activity (IC50) 6.6 nMMDA-MB-468 (TNBC)[1][8]
In Vivo Efficacy (Tumor Growth Inhibition) 39% (3 mg/kg), 61% (10 mg/kg), 83% (30 mg/kg)HCC70 Xenograft (mouse)[2][8]
Table 2: Pharmacokinetic Profile of this compound
SpeciesDose (mg/kg)Cmax (ng/mL)AUC (ng/mL·h)T½ (h)Oral Bioavailability (F%)Reference
Mouse 21161390.732[2]
Rat 21205562.644[2]
Dog 254341014.992[2]
Table 3: Examples of Synergistic Combinations with PARP Inhibitors
CombinationCancer TypeKey FindingsReference
BET Inhibitor (JQ1) + PARP Inhibitor (Olaparib) CholangiocarcinomaSynergistic cytotoxicity in vitro and enhanced tumor growth inhibition in vivo.[9][10]
BET Inhibitor (JQ1) + PARP Inhibitor (Olaparib) BRCA-proficient Ovarian CancerSynergistic increase in DNA damage and mitotic catastrophe.[11]
ATR Inhibitor + PARP Inhibitor Gynecological CancersSynergistic enhancement of sensitivity, even without ARID1A mutations.[12]

Experimental Protocols: A Roadmap for Investigation

To validate the hypothesized synergy between this compound and PARP inhibitors, the following experimental approaches, based on established methodologies, are recommended:

1. In Vitro Cytotoxicity Assays:

  • Cell Lines: A panel of cancer cell lines with varying HR proficiency (e.g., BRCA1/2 wild-type and mutant).

  • Methodology: Cells would be treated with this compound, a PARP inhibitor (e.g., Olaparib), or the combination at various concentrations. Cell viability would be assessed using assays such as MTT or CellTiter-Glo.

  • Data Analysis: Combination Index (CI) values would be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. DNA Damage and Repair Assays:

  • Methodology: Western blotting would be used to assess the levels of DNA damage markers (e.g., γH2AX) and key HR proteins (e.g., RAD51, BRCA1). Immunofluorescence could be employed to visualize the formation of RAD51 foci, a hallmark of active HR.

  • Expected Outcome: A synergistic increase in DNA damage and a reduction in HR protein expression and RAD51 foci formation in the combination treatment group.

3. In Vivo Xenograft Studies:

  • Animal Model: Immunocompromised mice bearing tumors from HR-proficient cancer cell lines.

  • Treatment Groups: Vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.

  • Endpoints: Tumor growth inhibition, overall survival, and analysis of biomarkers from tumor tissue.

Visualizing the Pathway to Synergy

The following diagrams illustrate the proposed mechanism of action and a potential experimental workflow.

Synergy_Mechanism cluster_nucleus Cell Nucleus cluster_transcription Transcription Regulation cluster_dna_repair DNA Repair This compound This compound CDK7 CDK7 This compound->CDK7 Inhibits Transcription Transcription of HR Genes (BRCA1, RAD51) CDK7->Transcription Promotes HR_Repair Homologous Recombination (HR) Transcription->HR_Repair Enables PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits SSB Single-Strand Break (SSB) PARP->SSB Repairs DSB Double-Strand Break (DSB) SSB->DSB Replication Stress Apoptosis Apoptosis DSB->Apoptosis HR_Repair->DSB Repairs

Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.

Experimental_Workflow start Hypothesis: This compound + PARPi is Synergistic invitro In Vitro Studies (Cytotoxicity, DNA Damage Assays) start->invitro invivo In Vivo Xenograft Models (Tumor Growth, Survival) invitro->invivo Promising Results biomarker Biomarker Analysis (HR Protein Levels, γH2AX) invivo->biomarker clinical_dev Clinical Development invivo->clinical_dev Efficacy & Safety Confirmed

Caption: A potential experimental workflow for validating the synergy.

Conclusion and Future Directions

The combination of the novel CDK7 inhibitor this compound with PARP inhibitors represents a promising, albeit currently hypothetical, therapeutic strategy. The strong scientific rationale, supported by analogous synergistic combinations, warrants dedicated preclinical investigation. For researchers and drug development professionals, exploring this combination could unlock new avenues for treating a broader range of cancers, including those currently resistant to PARP inhibitor monotherapy. Future studies should focus on elucidating the precise molecular mechanisms underlying this potential synergy and identifying patient populations most likely to benefit from such a combination.

References

The Strategic Alliance: Evaluating the Combination of SHR5428 with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of targeted therapies and immunotherapy is a frontier in oncology, with the potential to unlock synergistic anti-tumor effects. SHR5428, a potent and selective noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has demonstrated significant preclinical efficacy as a monotherapy in breast cancer models.[1] This guide provides a comprehensive comparison of the prospective combination of this compound with immunotherapy against alternative therapeutic strategies. Due to the absence of direct published data on this compound in combination with immunotherapy, this guide will leverage preclinical data from other selective CDK7 inhibitors to establish a strong scientific rationale and present a comparative landscape.

The Rationale for Combining CDK7 Inhibition with Immunotherapy

CDK7 is a pivotal regulator of both cell cycle progression and transcription.[2][3][4] Its inhibition not only directly impedes tumor cell proliferation but also creates a more favorable tumor microenvironment for immunotherapy. The core rationale for this combination therapy is built on the following mechanisms:

  • Induction of Genomic Instability: CDK7 inhibitors have been shown to disrupt cell cycle progression and induce DNA replication stress. This leads to genomic instability in cancer cells, a state that can trigger an innate immune response.[2][5]

  • Triggering Anti-Tumor Immunity: The genomic instability and cellular stress caused by CDK7 inhibition can lead to the release of tumor-associated antigens and the activation of immune signaling pathways.[2][4] This can effectively turn a "cold" tumor, which is not recognized by the immune system, into a "hot" tumor that is susceptible to immune attack.

  • Enhanced T-cell Mediated Killing: Preclinical studies with the selective CDK7 inhibitor YKL-5-124 have demonstrated that this class of drugs can provoke a robust anti-tumor immune response mediated by T-cells. This effect is significantly enhanced when combined with immune checkpoint blockade, such as anti-PD-1 therapy.[2]

Preclinical Evidence: A Case Study of CDK7 Inhibitor YKL-5-124 with Anti-PD-1 Therapy

A key preclinical study in small cell lung cancer (SCLC) models provides a strong foundation for the combination of CDK7 inhibitors with immunotherapy.

Quantitative Data Summary
Experimental ModelTreatment GroupOutcome MeasureResult
Murine SCLC ModelYKL-5-124 + anti-PD-1Survival BenefitSignificant increase in survival compared to either agent alone[2]
Murine SCLC ModelYKL-5-124Immune ResponseProvoked a robust anti-tumor immune program[2]
Murine SCLC ModelYKL-5-124 + anti-PD-1T-cell PhenotypeAltered tumor immune milieu to achieve optimal immune response[2]

Experimental Protocols

A detailed understanding of the methodologies used in these preclinical studies is crucial for replication and further investigation.

In Vivo Efficacy Studies in Murine SCLC Models
  • Animal Model: Genetically engineered or patient-derived xenograft mouse models of small cell lung cancer are utilized.

  • Treatment Allocation: Mice are randomized into cohorts receiving:

    • Vehicle + Isotype IgG (Control)

    • YKL-5-124

    • Anti-PD-1 antibody

    • YKL-5-124 + Anti-PD-1 antibody

  • Drug Administration: YKL-5-124 is administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection.

  • Tumor Burden Assessment: Tumor growth is monitored regularly using imaging techniques such as MRI.

  • Survival Analysis: The primary endpoint is overall survival, which is analyzed using Kaplan-Meier curves and log-rank tests.

  • Immune Profiling: At the end of the study, tumors are harvested for immunophenotyping by flow cytometry to analyze the composition and activation state of tumor-infiltrating lymphocytes.

Visualizing the Strategy

Signaling Pathway of CDK7 Inhibition and Immune Activation

cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound CDK7 CDK7 This compound->CDK7 inhibits Cell Cycle Progression Cell Cycle Progression CDK7->Cell Cycle Progression regulates Transcriptional Regulation Transcriptional Regulation CDK7->Transcriptional Regulation regulates Replication Stress Replication Stress Genomic Instability Genomic Instability Replication Stress->Genomic Instability Immune Signaling Pathway Activation Immune Signaling Pathway Activation Genomic Instability->Immune Signaling Pathway Activation T-Cell T-Cell Immune Signaling Pathway Activation->T-Cell activates Tumor Cell Recognition & Killing Tumor Cell Recognition & Killing T-Cell->Tumor Cell Recognition & Killing Anti-PD-1 Anti-PD-1 PD-1 PD-1 Anti-PD-1->PD-1 blocks PD-1->T-Cell inhibits

Caption: CDK7 inhibition by this compound induces an immune response, enhanced by anti-PD-1.

Experimental Workflow for Preclinical Evaluation

cluster_treatment Treatment & Monitoring SCLC Mouse Model SCLC Mouse Model Randomization Randomization SCLC Mouse Model->Randomization Control Group Control Group Randomization->Control Group Vehicle + IgG This compound Group This compound Group Randomization->this compound Group Anti-PD-1 Group Anti-PD-1 Group Randomization->Anti-PD-1 Group Combination Group Combination Group Randomization->Combination Group This compound + Anti-PD-1 Tumor Burden Monitoring (MRI) Tumor Burden Monitoring (MRI) Combination Group->Tumor Burden Monitoring (MRI) Survival Analysis Survival Analysis Tumor Burden Monitoring (MRI)->Survival Analysis Tumor Harvest Tumor Harvest Survival Analysis->Tumor Harvest Immune Profiling (Flow Cytometry) Immune Profiling (Flow Cytometry) Tumor Harvest->Immune Profiling (Flow Cytometry)

Caption: Workflow for testing this compound and anti-PD-1 in a mouse model.

Alternative Immunotherapy Combinations in Breast Cancer

While the combination of this compound with a checkpoint inhibitor is a promising forward strategy, it is important to consider the current landscape of immunotherapy combinations in breast cancer.

Combination StrategyTherapeutic AgentsTarget PopulationRationale
Chemotherapy + Checkpoint Inhibition Paclitaxel/Carboplatin + PembrolizumabTriple-Negative Breast Cancer (TNBC)Chemotherapy induces immunogenic cell death, increasing tumor antigen presentation.[6][7]
Targeted Therapy + Checkpoint Inhibition Trastuzumab + AtezolizumabHER2-Positive Breast CancerTrastuzumab can mediate antibody-dependent cell-mediated cytotoxicity, enhancing immune response.
PARP Inhibition + Checkpoint Inhibition Olaparib + DurvalumabBRCA-mutated Breast CancerPARP inhibitors can increase genomic instability and upregulate PD-L1 expression.

The Path Forward: Clinical Investigation of this compound and Immunotherapy

The preclinical data for other CDK7 inhibitors strongly supports the initiation of clinical trials investigating this compound in combination with immunotherapy, particularly with anti-PD-1/PD-L1 agents.

Logical Relationship of a Future Clinical Trial Design

Patient Population Advanced/Metastatic Breast Cancer Phase I Dose Escalation (this compound + Pembrolizumab) Patient Population->Phase I Phase II Dose Expansion & Efficacy Assessment Phase I->Phase II Primary Endpoints Safety & Tolerability Recommended Phase 2 Dose (RP2D) Phase I->Primary Endpoints Secondary Endpoints Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS) Phase II->Secondary Endpoints Biomarker Analysis PD-L1 Expression Tumor Mutational Burden (TMB) Immune Cell Infiltration Phase II->Biomarker Analysis

Caption: A potential clinical trial design for this compound combined with immunotherapy.

References

Identifying Predictive Biomarkers for SHR5428 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to SHR5428, a selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). By understanding the molecular characteristics that correlate with response, researchers can better stratify patient populations in clinical trials and accelerate the development of this promising anti-cancer agent. This document summarizes preclinical findings for this compound and other CDK7 inhibitors, presenting key data in a comparative format and detailing relevant experimental protocols.

Introduction to this compound and the Role of CDK7

This compound is a potent and selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[1] CDK7 is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. By inhibiting CDK7, this compound disrupts two fundamental processes in cancer cells, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated the efficacy of this compound in triple-negative breast cancer (TNBC) models, with potent activity observed in the MDA-MB-468 and HCC70 cell lines.[1]

Potential Biomarkers for CDK7 Inhibitor Sensitivity

While direct biomarker studies for this compound are not yet extensively published, research on other CDK7 inhibitors provides valuable insights into potential predictive markers. These can be broadly categorized into pathways related to cell cycle control, apoptosis, and transcriptional regulation.

Key Signaling Pathways and Potential Biomarkers

The following diagram illustrates the central role of CDK7 and highlights pathways that may influence sensitivity to its inhibition.

CDK7_Signaling_Pathway CDK7 Signaling and Potential Biomarkers of Sensitivity cluster_0 Cell Cycle Control cluster_1 Transcription Regulation cluster_2 Apoptosis Regulation cluster_3 Growth Signaling CDK4/6 CDK4/6 RB1 RB1 CDK4/6->RB1 CDK2 CDK2 CDK2->RB1 CDK1 CDK1 E2F E2F RB1->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition RNA Pol II RNA Pol II Super-Enhancers Super-Enhancers RNA Pol II->Super-Enhancers c-MYC c-MYC Super-Enhancers->c-MYC Oncogene Transcription Oncogene Transcription c-MYC->Oncogene Transcription MCL1 MCL1 Oncogene Transcription->MCL1 BCL2L1 (BCL-XL) BCL2L1 (BCL-XL) Apoptosis Apoptosis BCL2L1 (BCL-XL)->Apoptosis Inhibits MCL1->Apoptosis Inhibits PI3K/AKT/mTOR PI3K/AKT/mTOR Cell Growth Cell Growth PI3K/AKT/mTOR->Cell Growth CDK7 CDK7 CDK7->CDK4/6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->RNA Pol II Phosphorylates This compound This compound This compound->CDK7 Inhibits

Caption: CDK7's dual role in cell cycle and transcription, and potential biomarkers.

Comparative Data on Biomarkers for CDK7 Inhibitor Sensitivity

The following table summarizes the findings on potential biomarkers from preclinical studies of various CDK7 inhibitors. While direct quantitative data for this compound is limited, the information presented provides a strong basis for hypothesis testing.

Biomarker CategoryPotential BiomarkerAssociation with SensitivityRationale and Supporting EvidenceRelevant CDK7 Inhibitor(s)
Cell Cycle Control RB1 Pathway Alterations (e.g., RB1 loss) Increased SensitivityLoss of RB1, a key substrate of CDK4/6 which is activated by CDK7, may create a synthetic lethal dependency on CDK7 for cell cycle control.SY-1365, Other preclinical CDK inhibitors
Apoptosis Regulation Low BCL2L1 (BCL-XL) Expression Increased SensitivityCells with low levels of the anti-apoptotic protein BCL-XL may be more primed for apoptosis upon CDK7 inhibition and subsequent downregulation of other anti-apoptotic proteins like MCL1.SY-1365
Transcriptional Regulation High c-MYC Expression/Amplification Increased SensitivityCancers driven by high levels of the transcription factor c-MYC are often dependent on super-enhancers for sustained expression, a process highly sensitive to CDK7 inhibition.THZ1, LY3405105
Growth Signaling Active mTOR Pathway Increased SensitivityActive mTOR signaling promotes cell growth, and the uncoupling of growth from cell division by CDK7 inhibition can lead to senescence and cell death.ICEC0942 (Samuraciclib)
Tumor Suppressor Status Wild-type TP53 Increased SensitivityThe on-target antitumor effects of CDK7 inhibition in ER+ breast cancer have been shown to be in part p53-dependent.SY-1365

Experimental Workflow for Biomarker Identification

The process of identifying and validating biomarkers for this compound sensitivity involves a series of in vitro and in vivo experiments. The following diagram outlines a typical workflow.

Biomarker_Identification_Workflow Experimental Workflow for this compound Biomarker Discovery cluster_0 In Vitro Screening cluster_1 Biomarker Analysis cluster_2 In Vivo Validation Cell Line Panel Cell Line Panel This compound Treatment This compound Treatment Cell Line Panel->this compound Treatment Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) This compound Treatment->Cell Viability Assay (e.g., MTT) Tumor Growth Inhibition Tumor Growth Inhibition This compound Treatment->Tumor Growth Inhibition IC50 Determination IC50 Determination Cell Viability Assay (e.g., MTT)->IC50 Determination Correlational Analysis Correlate IC50 with Molecular Features IC50 Determination->Correlational Analysis Molecular Profiling Molecular Profiling (Genomics, Transcriptomics, Proteomics) Molecular Profiling->Correlational Analysis Hypothesis Generation Identify Potential Biomarkers Correlational Analysis->Hypothesis Generation Xenograft/PDX Models Xenograft/PDX Models (Biomarker Positive vs. Negative) Hypothesis Generation->Xenograft/PDX Models Xenograft/PDX Models->this compound Treatment Biomarker Validation Biomarker Validation Tumor Growth Inhibition->Biomarker Validation

Caption: A stepwise approach to discover and validate this compound sensitivity biomarkers.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (DMSO).

  • Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Western Blotting for CDK7 Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates and the expression of potential biomarker proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Pol II CTD, anti-RB1, anti-c-MYC, anti-BCL2L1, anti-p-mTOR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., Actin).

Immunohistochemistry (IHC) for Biomarker Expression in Tumor Tissues

Objective: To evaluate the expression of potential biomarkers in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

  • FFPE tissue sections on slides

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidases)

  • Blocking serum

  • Primary antibodies

  • Biotinylated secondary antibodies

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope

Protocol:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific binding with blocking serum.

  • Incubate the sections with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with biotinylated secondary antibodies.

  • Wash with PBS and incubate with streptavidin-HRP conjugate.

  • Wash with PBS and apply DAB substrate to visualize the antigen-antibody complex.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Evaluate the staining intensity and percentage of positive cells under a microscope.

Conclusion and Future Directions

The identification of robust predictive biomarkers is crucial for the successful clinical development of this compound. Based on the mechanism of action of CDK7 inhibitors and preclinical data from related compounds, several promising avenues for biomarker discovery exist. Alterations in the RB pathway, low BCL2L1 expression, high c-MYC expression, and active mTOR signaling are all compelling candidates that warrant further investigation in the context of this compound sensitivity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these and other potential biomarkers. Future studies should focus on analyzing a broad panel of cancer cell lines with diverse molecular profiles to establish statistically significant correlations between biomarker expression and this compound efficacy. Ultimately, the validation of these biomarkers in preclinical in vivo models and subsequent clinical trials will be essential to guide patient selection and maximize the therapeutic potential of this compound.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Among CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of cyclin-dependent kinase (CDK) 4 and 6 inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), HER2-negative breast cancer. However, the emergence of acquired resistance poses a significant clinical challenge, prompting extensive research into the underlying mechanisms and the potential for cross-resistance among different CDK inhibitors. This guide provides a comparative analysis of cross-resistance profiles for commonly used CDK4/6 inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—supported by experimental data to inform future research and therapeutic strategies.

Unraveling the Mechanisms of Cross-Resistance

Resistance to CDK4/6 inhibitors can be mediated by a variety of molecular alterations, some of which can confer resistance to multiple agents in this class. The degree of cross-resistance often depends on the specific mechanism of resistance and the distinct biochemical properties of the individual inhibitors.

Shared Mechanisms of Resistance:

Several molecular alterations have been shown to drive resistance to all three approved CDK4/6 inhibitors:

  • Loss of Retinoblastoma (Rb) Function: As the key substrate of CDK4/6, the loss or inactivating mutations of the RB1 gene render cells insensitive to CDK4/6 inhibition, as the G1/S cell cycle checkpoint is already abrogated.[1][2][3][4]

  • Activation of the PI3K/AKT/mTOR Pathway: Upregulation of this signaling cascade can bypass the G1 arrest induced by CDK4/6 inhibitors, promoting cell proliferation.[1][3][5] Acquired resistance to palbociclib, for instance, has been associated with the activation of the PI3K signaling pathway, leading to cross-resistance to both ribociclib and abemaciclib.[6]

  • CDK6 Amplification: Increased expression of CDK6 can overcome the inhibitory effects of these drugs.[2][5][7] High levels of CDK6 have been linked to resistance to both palbociclib and abemaciclib.[8][9]

Differential Resistance and Incomplete Cross-Resistance:

While some mechanisms confer broad resistance, the unique pharmacological profiles of the three inhibitors can lead to differential sensitivity. Abemaciclib, for example, exhibits a broader kinase inhibitory spectrum, including activity against CDK2, which can be a key driver of resistance to palbociclib and ribociclib.[8][9][10][11] This suggests that cross-resistance between palbociclib/ribociclib and abemaciclib may be incomplete.[8][9]

  • Cyclin E-CDK2 Axis Activation: Upregulation of Cyclin E (encoded by CCNE1) and subsequent activation of CDK2 can drive cell cycle progression independently of CDK4/6.[1][2][12] This is a frequent mechanism of resistance to palbociclib.[11] In such cases, cells may retain sensitivity to abemaciclib due to its inhibitory effect on CDK2.[8][9][11] The development of next-generation CDK2 inhibitors is a promising strategy to overcome this form of resistance.[13][14]

Comparative Data on CDK Inhibitor Cross-Resistance

The following tables summarize key findings from preclinical studies investigating cross-resistance among CDK4/6 inhibitors.

CDK Inhibitor Resistant Model System Key Resistance Mechanism(s) Cross-Resistance Profile Reference
Palbociclib EFM19 Breast Cancer Cells (EFM19-PR)Activation of PI3K signalingConfers resistance to ribociclib and abemaciclib.[6]
Palbociclib MCF7 and T47D Breast Cancer CellsDownregulation of ERα, Rb, p-Rb; Increased Cyclin E and p-CDK2Partial cross-resistance to abemaciclib.[11]
Ribociclib MCF-7 Breast Cancer CellsUpregulation of AKT pathwayCross-resistance to palbociclib and abemaciclib.[1]
Abemaciclib MCF7 and T47D Breast Cancer CellsIncreased G2/M cell population; Reduction of p-Rb and RbDistinct from palbociclib resistance, suggesting incomplete cross-resistance.[11]

Experimental Methodologies

The findings presented in this guide are based on a variety of established experimental protocols designed to induce and characterize drug resistance in cancer models.

1. Generation of Resistant Cell Lines: Resistant cell lines are typically developed by culturing cancer cells (e.g., MCF7, T47D, EFM19) in the continuous presence of a CDK inhibitor at gradually increasing concentrations over several months. The emergence of a resistant population that can proliferate in the presence of the drug is then confirmed.

2. Cell Viability and Proliferation Assays: To quantify the degree of resistance, cell viability is assessed using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is determined for each inhibitor in both the parental (sensitive) and resistant cell lines. A significant increase in the IC50 value in the resistant line indicates acquired resistance.

3. Molecular Biology Techniques:

  • Western Blotting: This technique is used to analyze the expression and phosphorylation status of key proteins in the signaling pathways implicated in resistance, such as Rb, p-Rb, CDK2, Cyclin E, AKT, and p-AKT.[11]

  • Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing are employed to measure changes in the mRNA levels of genes associated with resistance, such as CCNE1 and CDK6.

  • Flow Cytometry (FACS): This method is used to analyze the cell cycle distribution of sensitive and resistant cells treated with CDK inhibitors, identifying changes in the proportion of cells in G1, S, and G2/M phases.[11]

4. In Vivo Models: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are valuable for studying drug resistance in a more clinically relevant setting.[10] These models can be used to assess tumor growth inhibition in response to different CDK inhibitors and to identify mechanisms of resistance that arise in vivo.

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in CDK inhibitor resistance and a typical experimental workflow for studying cross-resistance.

CDK_Resistance_Pathways cluster_0 CDK4/6-Rb-E2F Pathway cluster_1 Resistance Mechanisms CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F Inhibits G1_S_Progression G1/S Progression E2F->G1_S_Progression Promotes CDK_Inhibitors Palbociclib Ribociclib Abemaciclib CDK_Inhibitors->CDK4_6 Inhibit Rb_loss Rb Loss/Mutation Rb_loss->E2F Loss of Inhibition CDK2 CDK2 CDK2->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 PI3K_AKT PI3K/AKT Pathway PI3K_AKT->G1_S_Progression Promotes Cross_Resistance_Workflow start Parental Cancer Cell Line long_term_culture Long-term Culture with Increasing CDK Inhibitor A start->long_term_culture resistant_line CDK Inhibitor A Resistant Cell Line long_term_culture->resistant_line characterization Characterize Resistance (IC50, Western Blot, FACS) resistant_line->characterization cross_resistance_test Treat with CDK Inhibitor B and C characterization->cross_resistance_test mechanism_id Identify Resistance Mechanisms (Sequencing, etc.) characterization->mechanism_id outcome Assess Cross-Resistance (Viability Assays) cross_resistance_test->outcome

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of SHR5428

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for SHR5428, a potent and selective CDK7 inhibitor. Adherence to these guidelines is essential to maintain a safe laboratory environment and to comply with regulatory standards.

This compound is an orally active, selective, and noncovalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] As with any potent research chemical, specific handling and disposal protocols must be followed to mitigate risks to personnel and the environment. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

General Disposal Principles

Hazardous chemical waste must be handled in a manner that ensures the safety of all personnel and is in compliance with local and national regulations. The following table summarizes the key steps for the proper disposal of chemical waste like this compound.

StepProcedureKey Considerations
1. Container Selection Use a designated, leak-proof, and chemically compatible container for waste collection.Containers must be in good condition with a secure screw-top cap. Do not use food or beverage containers.
2. Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents, including this compound and any solvents.Do not use abbreviations or chemical formulas. Include the start date of waste accumulation.
3. Segregation Do not mix incompatible waste streams. Store the this compound waste container separately from other chemicals.Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.
4. Storage Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.Keep the container closed at all times except when adding waste.
5. Requesting Pickup Once the container is full or has been in storage for a specified period (e.g., 6 months), submit a waste pickup request to your institution's EHS department.Follow your institution's specific procedures for requesting a waste pickup.[3]
6. Empty Containers Empty containers that held this compound must be triple-rinsed. The first rinsate must be collected and disposed of as hazardous waste.After thorough rinsing and air-drying, deface the original label before disposing of the container.[4][5]

Experimental Workflow for this compound Disposal

The following diagram illustrates a typical workflow for the safe disposal of this compound from a laboratory setting.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name(s) C->D E Transfer this compound Waste into Container D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatible Wastes G->H I Monitor Accumulation Date & Volume H->I J Submit Waste Pickup Request to EHS I->J K EHS Collects Waste for Proper Disposal J->K

A flowchart outlining the procedural steps for the safe disposal of this compound.

This compound and the CDK7 Signaling Pathway

This compound is a selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[6] Understanding its mechanism of action is crucial for its application in research. The following diagram provides a simplified representation of the CDK7 signaling pathway and the role of this compound as an inhibitor.

cluster_pathway Simplified CDK7 Signaling Pathway cluster_downstream Downstream Effects CDK7 CDK7 CAK CAK Complex CDK7->CAK CyclinH Cyclin H CyclinH->CAK MAT1 MAT1 MAT1->CAK CellCycle Cell Cycle Progression CAK->CellCycle Phosphorylates CDKs Transcription Transcription Initiation CAK->Transcription Phosphorylates RNA Pol II This compound This compound This compound->CAK Inhibits

A diagram illustrating the inhibitory action of this compound on the CDK7/CAK complex.

By adhering to these general but essential procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and similar research chemicals, thereby fostering a secure and responsible research environment. Always prioritize consulting your institution's specific safety protocols and the chemical's Safety Data Sheet when available.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for SHR5428

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of SHR5428, a potent research compound. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, biologically active small molecules and kinase inhibitors.[1][2]

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure to this compound during all stages of handling, from initial receipt to final disposal. The required level of PPE is dictated by the specific laboratory activity and the physical form of the compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Laboratory ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid Form) - Respirator: Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with chemical-resistant nitrile gloves. - Eye Protection: Chemical splash goggles or a full-face shield. - Lab Coat: Disposable, solid-front lab coat with tight-fitting cuffs. - Ventilation: Certified chemical fume hood or powder containment hood.High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical.[1][3]
Solution Preparation and Handling - Gloves: Double-gloving with chemical-resistant nitrile gloves. - Eye Protection: Chemical splash goggles or safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: All work must be conducted in a certified chemical fume hood.Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1][3]
Cell Culture and In Vitro Assays - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet.Focus on preventing skin and eye contact while maintaining sterility.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.Protection against splashes and direct contact with contaminated waste materials.[1]

II. Experimental Protocols: Safe Handling and Disposal Procedures

Strict adherence to the following protocols is necessary to minimize the risk of exposure and contamination.

A. Handling and Experimental Use
  • Designated Area: All work with this compound, in both solid and solution form, must be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood Usage: All manipulations of the solid compound and concentrated solutions are to be performed within a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after each use.

  • Hand Hygiene: Hands must be washed thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]

B. Disposal Plan

Improper disposal of this compound and associated waste can lead to environmental contamination and poses a risk to public health.

Table 2: Disposal Procedures for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused/Expired Compound - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor.[3]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[3]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[3]
Aqueous Waste - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility has been confirmed.[3]

III. Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow This compound PPE Selection Workflow cluster_start Initial Assessment cluster_activity Activity Type cluster_ppe Required PPE start Handling this compound? weighing Weighing/Aliquoting Solid? start->weighing Assess Activity solution Solution Prep/Handling? weighing->solution No ppe_high PAPR/N95, Double Gloves, Goggles, Disposable Coat, Fume Hood weighing->ppe_high Yes invitro In Vitro/Cell Culture? solution->invitro No ppe_medium Double Gloves, Goggles, Lab Coat, Fume Hood solution->ppe_medium Yes ppe_low Nitrile Gloves, Safety Glasses, Lab Coat, BSC invitro->ppe_low Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.